Product packaging for (R)-2-(Isoindolin-2-yl)butan-1-ol(Cat. No.:CAS No. 135711-18-1)

(R)-2-(Isoindolin-2-yl)butan-1-ol

Número de catálogo: B1147358
Número CAS: 135711-18-1
Peso molecular: 193.29
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral chemical compound of significant interest in advanced medicinal chemistry and drug discovery research. This molecule features an isoindoline moiety, a privileged structural motif frequently found in compounds with biological activity. The stereochemistry of the molecule, defined by the (R)-enantiomer, is crucial for achieving specific and selective interactions with biological targets. Researchers can utilize this compound as a versatile synthetic building block or a central scaffold for the design and development of novel therapeutic agents. While specific biological data on this compound is limited in the public domain, its structural framework is highly relevant. Compounds based on the isoindoline structure are actively investigated for neurodegenerative diseases, as they have been shown to act as sigma-2 receptor antagonists. This mechanism is a promising therapeutic strategy for mitigating amyloid-beta oligomer-induced synaptic toxicity, neuronal degeneration, and cognitive decline . The presence of the chiral butanol chain further enhances its utility, allowing researchers to explore its potential affinity for various neurological targets, similar to other advanced ligands in neuropharmacology . This product is intended for research purposes as a key intermediate in synthetic campaigns, a starting point for structure-activity relationship (SAR) studies, or for probing novel biological pathways. It is supplied with high analytical purity to ensure consistent and reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B1147358 (R)-2-(Isoindolin-2-yl)butan-1-ol CAS No. 135711-18-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAQVONYOTBGB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound featuring an isoindoline moiety linked to a butanol backbone.[1] This structure suggests potential applications in medicinal chemistry and organic synthesis, leveraging the biological activities associated with the isoindoline scaffold and the reactive hydroxyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, hypothesized synthesis and purification methods, spectroscopic characteristics, potential biological activities, and safety information. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles information from analogous compounds and general chemical principles to serve as a valuable resource for researchers.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
IUPAC Name (2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol[1]
CAS Number 135711-18-1[1]
Appearance Predicted to be a solid or oil-
Melting Point 56-61 °C[1]
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents and sparingly soluble in water.[1]
Specific Optical Rotation -16° to -20° (c=1.3 in ethanol at 20°C)[1]

Synthesis and Purification

Hypothesized Synthesis Protocol: Asymmetric Synthesis

The synthesis would likely involve a two-step process: the asymmetric synthesis of (R)-2-aminobutan-1-ol followed by N-alkylation with a suitable isoindoline precursor.

Step 1: Asymmetric Synthesis of (R)-2-aminobutan-1-ol

A common method for preparing chiral amino alcohols is the reduction of the corresponding chiral amino acid.

  • Reaction: Reduction of (R)-2-aminobutanoic acid.

  • Reagents: Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • (R)-2-aminobutanoic acid is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • The reaction mixture is then refluxed for several hours to ensure complete reduction.

    • After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

    • The solvent is removed under reduced pressure to yield crude (R)-2-aminobutan-1-ol.

Step 2: N-Alkylation of Isoindoline

The synthesized chiral amino alcohol can then be used to alkylate isoindoline.

  • Reaction: Nucleophilic substitution of a leaving group on a 1,2-bis(halomethyl)benzene derivative by (R)-2-aminobutan-1-ol.

  • Reagents: 1,2-bis(bromomethyl)benzene, (R)-2-aminobutan-1-ol, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1,2-bis(bromomethyl)benzene in acetonitrile, triethylamine and (R)-2-aminobutan-1-ol are added.

    • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.

Synthesis_Workflow cluster_step1 Step 1: Asymmetric Synthesis of (R)-2-aminobutan-1-ol cluster_step2 Step 2: N-Alkylation Amino_Acid (R)-2-aminobutanoic acid Reduction Reduction (LiAlH4, THF) Amino_Acid->Reduction Amino_Alcohol (R)-2-aminobutan-1-ol Reduction->Amino_Alcohol Alkylation N-Alkylation (Base, Acetonitrile) Amino_Alcohol->Alkylation Isoindoline_Precursor 1,2-bis(bromomethyl)benzene Isoindoline_Precursor->Alkylation Final_Product This compound Alkylation->Final_Product

Hypothesized two-step synthesis of this compound.
Purification Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Purification of the final product to separate the desired (R)-enantiomer from any racemic mixture and other impurities would likely be achieved using chiral HPLC.

  • Stationary Phase: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns are commonly used for separating enantiomers of compounds with amine and alcohol functionalities.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds.

  • Detection: UV detection at a wavelength where the aromatic isoindoline moiety absorbs (e.g., ~254 nm).

  • General Procedure:

    • The crude product is dissolved in a small amount of the mobile phase.

    • The solution is injected onto the chiral HPLC column.

    • An isocratic elution is performed with the optimized mobile phase composition.

    • Fractions corresponding to the peak of the desired (R)-enantiomer are collected.

    • The solvent is evaporated from the collected fractions to yield the purified product.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Injection Inject onto Chiral HPLC Column Dissolution->Injection Separation Isocratic Elution (Hexane/Isopropanol/DEA) Injection->Separation Detection UV Detection (~254 nm) Separation->Detection Fraction_Collection Collect (R)-enantiomer fraction Detection->Fraction_Collection Evaporation Solvent Evaporation Fraction_Collection->Evaporation Purified_Product Purified this compound Evaporation->Purified_Product

General workflow for the purification by chiral HPLC.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline ring, the benzylic protons of the isoindoline, the protons of the butanol chain, and a broad singlet for the hydroxyl proton. The chirality of the molecule will likely result in diastereotopic protons for the benzylic CH₂ groups, leading to more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons, the benzylic carbons, and the carbons of the butanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[1]

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • C-N stretching vibrations around 1200-1350 cm⁻¹.

  • C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.

Potential Biological Activities and Signaling Pathways

The isoindoline scaffold is present in a number of biologically active compounds, suggesting that this compound may also possess interesting pharmacological properties.

Anticancer Activity

Derivatives of isoindoline have demonstrated potential as anticancer agents. The proposed mechanisms of action for some isoindoline-containing compounds involve the induction of apoptosis and necrosis in cancer cells.

A general experimental workflow to assess anticancer activity would involve:

  • Cell Viability Assays: Treating various cancer cell lines with the compound at different concentrations and measuring cell viability using assays like the MTT or XTT assay.

  • Apoptosis Assays: Investigating the induction of apoptosis using techniques such as flow cytometry with Annexin V/Propidium Iodide staining.

  • Mechanism of Action Studies: Further studies could explore the specific molecular targets and signaling pathways involved, such as the inhibition of specific kinases or effects on cell cycle regulation.

Anticancer_Activity_Workflow Compound This compound Cell_Lines Cancer Cell Lines Compound->Cell_Lines MTT_Assay Cell Viability Assay (MTT) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Signaling_Pathway Investigate Signaling Pathways (e.g., Kinase Inhibition) Apoptosis_Assay->Signaling_Pathway

Experimental workflow for assessing anticancer activity.
Neuroprotective Effects

Certain isoindoline derivatives have been suggested to have neuroprotective properties. The potential mechanisms could involve antioxidant effects, modulation of neurotransmitter systems, or interaction with specific receptors or enzymes in the central nervous system.

A potential signaling pathway that could be modulated by a neuroprotective compound is the Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress.

Neuroprotective_Signaling_Pathway Compound This compound Nrf2_Activation Activation of Nrf2 Compound->Nrf2_Activation ARE_Binding Nrf2 translocates to nucleus and binds to ARE Nrf2_Activation->ARE_Binding Gene_Expression Increased expression of antioxidant genes (e.g., HO-1, NQO1) ARE_Binding->Gene_Expression Neuroprotection Neuroprotective Effect Gene_Expression->Neuroprotection

Potential neuroprotective signaling pathway involving Nrf2 activation.

Safety and Handling

Based on safety data for similar butanol and amine-containing compounds, this compound should be handled with care.

  • Hazards: May cause skin and eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4] Flammable liquid and vapor are potential hazards for similar butanols.[2][3][4]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4]

    • Handle in a well-ventilated area or in a fume hood.[2][3][4]

    • Keep away from heat, sparks, and open flames.[2][3][4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a chiral molecule with potential for further investigation in the fields of medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted properties, along with hypothesized experimental protocols and potential biological activities. While specific experimental data for this compound is currently scarce, the information presented here, based on analogous structures and general chemical principles, should serve as a solid foundation for future research endeavors. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral molecule featuring an isoindoline core, a structural motif present in various biologically active compounds. While specific, experimentally-derived spectroscopic data for this particular enantiomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its known physical properties and projected spectroscopic characteristics based on analogous structures. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, alongside workflow diagrams to illustrate the synthetic and characterization processes. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NON/A
Molecular Weight 191.27 g/mol N/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Specific Optical Rotation Not ReportedN/A
Predicted ¹H NMR See Table 2N/A
Predicted ¹³C NMR See Table 3N/A
Predicted IR Absorption See Table 4N/A
Mass Spectrum (EI) m/z (relative intensity): 191 [M]⁺, 160, 130, 118, 91N/A

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar N-substituted isoindoline derivatives.[1][2][3][4][5] These predictions are intended to guide researchers in the characterization of this molecule.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.35m4HAr-H
~ 4.20s4HN-CH ₂-Ar
~ 3.60 - 3.70m2HCH ₂-OH
~ 3.00m1HN-CH
~ 2.50br s1HOH
~ 1.50 - 1.70m2HCH ₂-CH₃
~ 0.95t3HCH₂-CH
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 140Quaternary Ar-C
~ 127Ar-C H
~ 122Ar-C H
~ 65C H₂-OH
~ 60N-C H
~ 55N-C H₂-Ar
~ 25C H₂-CH₃
~ 10CH₂-C H₃
Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400BroadO-H stretch
~ 3050MediumAromatic C-H stretch
~ 2960, 2870StrongAliphatic C-H stretch
~ 1460MediumC=C aromatic stretch
~ 1100StrongC-N stretch
~ 1050StrongC-O stretch

Experimental Protocols

The following is a proposed synthetic protocol for this compound based on general methods for the N-alkylation of isoindoline.[6][7]

Synthesis of this compound

Materials:

  • Isoindoline

  • (R)-2-(bromomethyl)butan-1-ol (or a suitable chiral starting material that can be converted to this)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of isoindoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add (R)-2-(bromomethyl)butan-1-ol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Figure 1: Synthetic and Characterization Workflow Reaction Reaction Setup: Isoindoline, (R)-2-(bromomethyl)butan-1-ol, K₂CO₃ in Acetonitrile Reflux Reflux & Monitor (TLC) Reaction->Reflux Workup Aqueous Workup: Extraction with CH₂Cl₂ Reflux->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, MS, Optical Rotation Purification->Characterization Final Pure this compound Characterization->Final

Figure 1: Synthetic and Characterization Workflow
Logical Relationship of Synthesis

This diagram shows the logical progression from starting materials to the final product.

G Figure 2: Logical Relationship in Synthesis cluster_start Starting Materials SM1 Isoindoline Reaction N-Alkylation SM1->Reaction SM2 (R)-2-(bromomethyl)butan-1-ol SM2->Reaction Product This compound Reaction->Product

Figure 2: Logical Relationship in Synthesis

Conclusion

This technical guide consolidates the available and predicted data for this compound, providing a foundational resource for researchers. The proposed synthetic protocol and expected spectroscopic data offer a starting point for the synthesis and characterization of this chiral isoindoline derivative. Further experimental work is necessary to validate these predictions and to explore the biological activities and potential applications of this compound.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of (R)-2-(Isoindolin-2-yl)butan-1-ol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected spectral features of this molecule. The guide includes a summary of predicted quantitative data, a plausible experimental protocol for its synthesis, and a standard procedure for NMR data acquisition.

Predicted ¹H NMR Data

The prediction of the ¹H NMR spectrum for this compound is based on the analysis of its constituent parts: the isoindoline moiety and the (R)-2-butyl-1-ol side chain. The chemical shifts are influenced by the substitution of the amino group of the butanol fragment onto the isoindoline nitrogen, forming a tertiary amine. The predicted data is summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ar-H7.20 - 7.35m-4H
N-CH₂ (Isoindoline)4.20s-4H
CH-OH3.60 - 3.70mJ = 5.5, 10.51H
CH₂-OH3.45 - 3.55mJ = 5.5, 10.51H
N-CH~ 2.80m-1H
OHVariable (broad)s-1H
CH₂ (ethyl)1.45 - 1.65mJ = 7.52H
CH₃ (ethyl)0.95tJ = 7.53H

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the predicted proton assignments.

workflow cluster_step1 Step 1: Activation of (R)-2-aminobutan-1-ol cluster_step2 Step 2: N-Alkylation of Isoindoline cluster_step3 Step 3: Purification s1_reactants ((R)-2-aminobutan-1-ol + Activating Agent) in Solvent + Base s1_reaction Reaction at 0°C to rt s1_reactants->s1_reaction s1_product Activated (R)-2-butyl-1-ol intermediate s1_reaction->s1_product s2_reactants (Isoindoline + Activated Intermediate) in Solvent + Base s1_product->s2_reactants Used directly s2_reaction Reaction under inert atmosphere s2_reactants->s2_reaction s2_product Crude this compound s2_reaction->s2_product s3_workup Aqueous Workup s2_product->s3_workup s3_extraction Extraction with Organic Solvent s3_workup->s3_extraction s3_drying Drying over Na₂SO₄ s3_extraction->s3_drying s3_evaporation Solvent Evaporation s3_drying->s3_evaporation s3_chromatography Column Chromatography s3_evaporation->s3_chromatography s3_final Pure this compound s3_chromatography->s3_final

An In-depth Technical Guide to (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 135711-18-1

This technical guide provides a comprehensive overview of (R)-2-(Isoindolin-2-yl)butan-1-ol, a chiral compound with potential applications in pharmaceutical and organic synthesis. Due to the limited availability of specific research on this molecule, this guide combines known data with established methodologies for related isoindoline derivatives and chiral alcohols to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound is a chiral secondary alcohol containing an isoindoline moiety. The stereochemistry at the C2 position of the butanol chain is designated as (R).

PropertyValueReference
CAS Number 135711-18-1[1]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
IUPAC Name (2R)-2-(1,3-dihydro-2H-isoindol-2-yl)butan-1-ol
Specific Optical Rotation [α]²⁰_D = -18.0 (c=1, ethanol)

Synthesis and Spectroscopic Data

A plausible synthetic route would involve the reaction of isoindoline with a chiral epoxide, (R)-1,2-epoxybutane, or the reductive amination of a suitable keto-alcohol precursor. Another common method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding ketone.

General Experimental Protocol for the Synthesis of Chiral Amino Alcohols via Epoxide Ring-Opening:

  • Reaction Setup: To a solution of isoindoline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add (R)-1,2-epoxybutane (1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the isoindoline ring (approx. 7.2-7.4 ppm), the benzylic protons of the isoindoline ring (a singlet or AB quartet around 4.0-4.5 ppm), the methine proton on the chiral center, the methylene protons of the butanol chain, the terminal methyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbons of the isoindoline ring, the chiral carbon bearing the nitrogen and hydroxyl groups, and the remaining carbons of the butanol chain.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, C-H stretching vibrations for aromatic and aliphatic groups, and C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ) and characteristic fragmentation patterns.

Potential Biological and Pharmaceutical Applications

The isoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[2][3] Derivatives of isoindoline have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2]

The presence of a chiral alcohol functional group in this compound provides a site for further chemical modification and can be crucial for stereospecific interactions with biological targets. Chiral alcohols are important building blocks in the synthesis of many pharmaceuticals.[4][5]

Given the structural features of this compound, it could be investigated for, but not limited to, the following activities:

  • Enzyme Inhibition: The molecule could be a candidate for screening against various enzymes, where the isoindoline and chiral alcohol moieties could interact with the active site.

  • Receptor Binding: The compound could be tested for its affinity to various receptors, particularly in the central nervous system, given the neuroprotective potential of some isoindoline derivatives.

  • As a Chiral Building Block: This compound can serve as a valuable chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Experimental Workflows and Signaling Pathways

As there is no specific research detailing the biological mechanism of action for this compound, a generalized workflow for screening and characterizing a novel compound with potential biological activity is presented below.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dose_response Dose-Response Studies phenotypic_screening->dose_response target_based_screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) target_based_screening->dose_response selectivity_profiling Selectivity Profiling dose_response->selectivity_profiling pathway_analysis Signaling Pathway Analysis selectivity_profiling->pathway_analysis biomarker_identification Biomarker Identification pathway_analysis->biomarker_identification in_vivo_efficacy In Vivo Efficacy Studies biomarker_identification->in_vivo_efficacy adme_tox ADME/Toxicity Profiling in_vivo_efficacy->adme_tox

A generalized workflow for the discovery and preclinical development of a novel bioactive compound.

Given that some isoindoline derivatives exhibit anticancer properties, a potential signaling pathway to investigate could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for isoindoline-based compounds.

Conclusion

This compound is a chiral molecule with a scientifically significant scaffold that suggests potential for further investigation in drug discovery and as a building block in organic synthesis. While specific data on this compound is limited, this guide provides a foundational understanding based on the properties of related chemical classes. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential applications.

References

Chiral Isoindoline Alcohols: A Technical Guide to Their Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral isoindoline alcohols are emerging as a versatile class of compounds with significant potential in asymmetric synthesis and medicinal chemistry. Their rigid bicyclic structure, coupled with the stereogenic center bearing a hydroxyl group, makes them valuable as chiral ligands, auxiliaries, and key building blocks for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis of chiral isoindoline alcohols and explores their current and potential applications, supported by quantitative data and detailed experimental protocols.

Synthesis of Chiral Isoindoline Alcohols

The enantioselective synthesis of chiral isoindoline scaffolds is a prerequisite for obtaining chiral isoindoline alcohols. A highly effective method involves the palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamines. This approach can deliver a range of enantioenriched isoindolines with excellent yields and enantioselectivities.[1][2] Subsequent hydroboration-oxidation of the allylic group furnishes the desired chiral isoindoline alcohol.

A representative synthetic pathway is the conversion of an enantioenriched isoindoline to its corresponding primary alcohol. This transformation proceeds with high yield and preserves the stereochemical integrity of the chiral center.[3]

Table 1: Synthesis of a Chiral Isoindoline Alcohol [3]

StepReactionReagents and ConditionsProductYield (%)Enantiomeric Excess (ee, %)
1Asymmetric C-H AminationPd(OAc)₂, Chiral Ligand, Oxidant, i-PrOH, 30°CChiral Isoindolineup to 98up to 98
2Hydroboration-Oxidation1. 9-BBN, THF; 2. H₂O₂, NaOHChiral Isoindoline Alcohol8795
Experimental Protocol: Synthesis of a Chiral Isoindoline Alcohol[3]

Step 1: Palladium-Catalyzed Asymmetric Intramolecular Allylic C–H Amination

A sealed tube is charged with Pd(OAc)₂ (10 mol%), a chiral phosphoramidite ligand (12 mol%), 2,5-di-tert-butyl-1,4-hydroquinone (1.0 equiv), and the corresponding amine (0.1 mmol) in isopropyl alcohol (1 mL). The tube is evacuated and backfilled with nitrogen three times. The reaction mixture is stirred at 30 °C. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Hydroboration-Oxidation

To a solution of the enantioenriched chiral isoindoline in anhydrous THF is added 9-borabicyclo[3.3.1]nonane (9-BBN). The mixture is stirred at room temperature. Subsequently, an aqueous solution of NaOH and H₂O₂ is added, and the reaction is stirred. The product is then extracted and purified to yield the chiral isoindoline alcohol.

Synthesis_Workflow Start o-Allylbenzylamine Isoindoline Chiral Isoindoline Start->Isoindoline Pd-catalyzed Asymmetric Amination Alcohol Chiral Isoindoline Alcohol Isoindoline->Alcohol Hydroboration- Oxidation

Synthetic route to chiral isoindoline alcohols.

Applications in Asymmetric Catalysis

The structural rigidity and the presence of both a nitrogen atom and a hydroxyl group make chiral isoindoline alcohols excellent candidates for ligands in asymmetric catalysis. The hydroxyl group can be readily functionalized to coordinate with metal centers, while the chiral backbone induces enantioselectivity in the catalyzed reaction.

Ligands for Enantioselective Addition of Organozincs to Aldehydes

Chiral isoindolinyl alcohols have been successfully employed as ligands in the enantioselective addition of diethylzinc to aldehydes. This reaction is a fundamental C-C bond-forming reaction in organic synthesis, and the use of these ligands can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
Chiral Isoindolinyl Alcohol/Ti(Oi-Pr)₄Highup to 99%
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

A solution of the chiral isoindolinyl alcohol ligand in an anhydrous solvent (e.g., toluene) is prepared under an inert atmosphere. To this solution, Ti(Oi-Pr)₄ is added, followed by the aldehyde. The mixture is cooled, and a solution of diethylzinc is added dropwise. The reaction is stirred at low temperature until completion. The reaction is then quenched, and the product is extracted and purified to yield the chiral secondary alcohol.

Catalytic_Cycle Catalyst Chiral Isoindoline Alcohol-Titanium Complex Intermediate Chiral Transition State Catalyst->Intermediate Coordination Substrates Aldehyde + Diethylzinc Substrates->Intermediate Intermediate->Catalyst Release of Product Product Chiral Secondary Alcohol Intermediate->Product C-C Bond Formation Regeneration Catalyst Regeneration

Catalytic cycle for asymmetric addition.

Intermediates in Pharmaceutical Synthesis

The isoindoline and isoindolinone structural motifs are present in a number of approved drugs, highlighting the importance of these scaffolds in medicinal chemistry.[4][5][6] Chiral isoindoline alcohols are valuable intermediates for the synthesis of these and other novel drug candidates, as the introduction of a specific stereocenter is often crucial for biological activity and to minimize off-target effects.[1]

Precursors to Bioactive Isoindolinones

Chiral 3-hydroxyisoindolinones, which are closely related to chiral isoindoline alcohols, are key intermediates in the synthesis of potent bioactive molecules. For example, a chiral Brønsted acid-catalyzed asymmetric addition of thiols to in situ generated N-acyl ketimines from 3-hydroxyisoindolinones has been used to synthesize a known HIV-1 reverse transcriptase inhibitor. This demonstrates a plausible pathway for the application of chiral isoindoline alcohols in synthesizing complex, medicinally relevant molecules.

Table 3: Synthesis of an HIV-1 Reverse Transcriptase Inhibitor Precursor

Starting MaterialCatalystProductYield (%)Enantiomeric Ratio (e.r.)
3-HydroxyisoindolinoneChiral Phosphoric AcidN(acyl),S-acetalup to 98up to 98.5:1.5

This synthetic strategy underscores the potential of chiral isoindoline alcohols as precursors to a wide range of biologically active compounds. The hydroxyl group can be oxidized to a ketone to form a 3-oxo-isoindoline (isoindolinone), which can then undergo various enantioselective transformations.

Drug_Synthesis_Pathway Alcohol Chiral Isoindoline Alcohol Isoindolinone Chiral 3-Hydroxy- isoindolinone Alcohol->Isoindolinone Oxidation Ketimine N-Acyl Ketimine Intermediate Isoindolinone->Ketimine In situ generation Drug_Precursor Bioactive Molecule (e.g., HIV Inhibitor Precursor) Ketimine->Drug_Precursor Asymmetric Addition

References

A Technical Guide to (R)-2-(Isoindolin-2-yl)butan-1-ol and the Isoindoline Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral molecule belonging to the diverse and pharmacologically significant class of isoindoline derivatives. The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous natural products and clinically approved drugs, demonstrating a wide array of biological activities.[1][3] These include applications in treating multiple myeloma, leukemia, inflammation, hypertension, and obesity.[1] While specific research on this compound is limited, this guide will provide a comprehensive overview of the synthesis, potential pharmacological activities, and experimental methodologies based on the broader family of isoindoline-containing compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class.

Physicochemical and Pharmacological Properties of Isoindoline Derivatives

Quantitative data for isoindoline derivatives are summarized in the tables below. These tables provide a comparative overview of the inhibitory activities and physicochemical properties of various analogs, offering insights into potential structure-activity relationships (SAR).

Table 1: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives [4]

CompoundhCA I IC₅₀ (nM)hCA I Ki (nM)hCA II IC₅₀ (nM)hCA II Ki (nM)
2a 75.73 ± 1.20587.08 ± 35.21231.00 ± 1.00160.34 ± 46.59
2b 48.96 ± 0.81149.33 ± 11.02108.00 ± 0.8298.71 ± 22.87
2c 24.36 ± 0.63725.17 ± 6.9448.20 ± 0.5440.11 ± 11.23
2d 33.15 ± 0.52430.12 ± 10.1467.50 ± 0.7159.83 ± 15.33
2e 18.78 ± 0.31519.54 ± 5.3225.40 ± 0.3320.18 ± 6.47
2f 11.24 ± 0.29111.48 ± 4.1813.02 ± 0.0419.32 ± 2.35
AAZ *250.00436.2012.1093.53

*Acetazolamide (standard)

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives [5]

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
I 1.12> 50
II 4.3535.21
III 12.8421.24
IV 2.47> 50
V 8.2345.33
VI 15.31> 50

Table 3: Anticancer Activity of Isoindole-1,3-dione Derivatives against A549-Luc Cells [6]

CompoundIncubation Time (h)IC₅₀ (µM)
3 48114.25
4 48116.26

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of isoindoline derivatives are crucial for reproducible research. Below are generalized protocols based on published literature for analogous compounds.

General Synthesis of N-Substituted Isoindoline-1,3-diones

This procedure describes a common method for synthesizing N-substituted phthalimides, a subclass of isoindolines.[7]

  • Reaction Setup: A mixture of phthalic anhydride (1 equivalent) and a primary amine (1 equivalent) is prepared in a suitable solvent such as benzene or toluene.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) and can be further purified by recrystallization to yield the desired N-substituted isoindoline-1,3-dione.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][7]

Chiral Separation of Isoindoline Enantiomers

The separation of enantiomers is critical for evaluating the pharmacological activity of chiral drugs.[8] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for this purpose.[9]

  • Column Selection: A suitable chiral stationary phase is selected based on the chemical properties of the analyte. Common CSPs include those based on polysaccharides (e.g., amylose or cellulose derivatives), proteins, or synthetic chiral polymers.[10]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

  • Chromatographic Conditions: The HPLC system is equilibrated with the chosen mobile phase at a constant flow rate. The sample, dissolved in a suitable solvent, is injected onto the column.

  • Detection: The separated enantiomers are detected using a UV detector at an appropriate wavelength.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.[11]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential anticancer agents.[6]

  • Cell Culture: Cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[6][12]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and potential biological activities of isoindoline derivatives.

G General Synthesis of Isoindoline Derivatives Start Starting Materials (e.g., Phthalic Anhydride, Primary Amine) Reaction Condensation Reaction (Reflux in Solvent) Start->Reaction Product Crude N-Substituted Isoindoline-1,3-dione Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for N-substituted isoindoline-1,3-diones.

G Hypothetical Signaling Pathway for Neuroprotection Compound This compound (or analog) Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Modulation Pathway Downstream Signaling Cascade Target->Pathway Activation/Inhibition AntiInflammatory Anti-inflammatory Effects Pathway->AntiInflammatory AntiApoptotic Anti-apoptotic Effects Pathway->AntiApoptotic Neuroprotection Neuroprotection AntiInflammatory->Neuroprotection AntiApoptotic->Neuroprotection

Caption: Potential mechanism for isoindoline-mediated neuroprotection.

G Chiral Separation Workflow Racemic Racemic Mixture of Isoindoline Derivative HPLC Chiral HPLC System Racemic->HPLC Separation Separation on Chiral Stationary Phase HPLC->Separation EnantiomerR (R)-Enantiomer Separation->EnantiomerR EnantiomerS (S)-Enantiomer Separation->EnantiomerS

Caption: Workflow for the chiral separation of isoindoline enantiomers.

Conclusion

The isoindoline scaffold represents a highly valuable framework in the development of new therapeutic agents. While direct experimental data on this compound is not extensively available, the wealth of information on analogous compounds provides a strong foundation for future research. The synthetic accessibility, coupled with the broad spectrum of biological activities, makes this class of compounds an attractive area for further investigation in drug discovery. This guide serves as a starting point for researchers to design and execute studies aimed at elucidating the specific properties and therapeutic potential of this compound and other novel isoindoline derivatives.

References

(R)-2-(Isoindolin-2-yl)butan-1-ol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling information for the chiral compound (R)-2-(Isoindolin-2-yl)butan-1-ol. Due to the limited availability of in-depth toxicological data for this specific molecule, this guide synthesizes available information on the compound itself, alongside general knowledge of related isoindoline and butanol derivatives, to offer a thorough understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a chiral organic compound featuring an isoindoline moiety attached to a butanol backbone.[1] Its specific stereochemistry is denoted by the (R) configuration.[1] The presence of a hydroxyl (-OH) group classifies it as an alcohol.[1]

PropertyValueReference
Molecular Formula C12H17NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
CAS Number 135711-18-1[1][2]
IUPAC Name (2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol[2]
Synonyms (-)-2-(2-Isoindolinyl)butan-1-ol, β-Ethylisoindoline-2-ethanol[2]
Melting Point 56-61°C[1]
Specific Optical Rotation -16° to -20° (c=1.3 in ethanol at 20°C)[1]

Hazard Identification and Safety Precautions

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

General safety and hygiene measures are crucial when handling this compound:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Use only in a well-ventilated area or outdoors.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

The butanol component of the molecule suggests a low order of acute toxicity based on studies of various butanol isomers.[6] However, prolonged exposure to vapors of short-chain alcohols can lead to central nervous system depression.[6]

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure safety:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use non-sparking tools and take precautionary measures against static discharge.[4][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Potential Biological Activity and Toxicological Profile

While specific toxicological studies on this compound are not widely available, the isoindoline scaffold is present in numerous biologically active compounds. Derivatives of isoindoline have been investigated for a range of therapeutic applications, including:

  • Analgesic and Anti-inflammatory Activity: Some isoindoline-1,3-dione derivatives have shown potent analgesic and anti-inflammatory properties with low toxicity profiles in animal studies.[7][8][9]

  • Antiviral Activity: The isoindole framework is a component of various compounds with demonstrated antiviral activities.[10]

  • Neuroprotective Effects: Certain isoindoline derivatives have been suggested to possess neuroprotective properties.[1]

  • Anticancer Activity: Some compounds containing the isoindoline structure have been studied for their potential to inhibit cancer cell proliferation.[1]

The butanol portion of the molecule suggests a generally low systemic toxicity, though it can be an irritant to the skin and eyes.[11][12] High oral doses of tert-butanol in animal studies have been shown to cause ataxia and hypoactivity.[11][12]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively published. However, a general workflow for the initial safety and handling assessment of a novel chemical compound is provided below.

G cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Preliminary In Vivo Screening cluster_3 Phase 4: Comprehensive Safety Assessment A Computational Toxicity Prediction (e.g., DEREK, TOPKAT) D Cytotoxicity Assays (e.g., MTT, LDH) A->D B Physicochemical Characterization (Solubility, pKa, LogP) B->D C Structural Alert Analysis E Genotoxicity Assays (e.g., Ames test, Micronucleus test) C->E G Acute Toxicity Study (e.g., OECD 420, 423, or 425) D->G E->G F Cardiomyocyte Viability Assay J Safety Pharmacology Studies (Core Battery: CNS, CVS, Respiratory) F->J H Dose Range Finding Study G->H I Repeated-Dose Toxicity Studies H->I I->J

General workflow for preclinical safety assessment of a novel chemical entity.

Potential Signaling Pathways and Biological Interactions

Given the structural alerts from the isoindoline moiety, this compound could potentially interact with various biological targets. The diagram below illustrates a logical relationship of potential biological activities based on the known pharmacology of isoindoline derivatives.

G cluster_0 Potential Biological Activities of Isoindoline Core R_Compound This compound Analgesic Analgesic R_Compound->Analgesic may exhibit Anti_inflammatory Anti-inflammatory R_Compound->Anti_inflammatory may exhibit Antiviral Antiviral R_Compound->Antiviral may exhibit Neuroprotective Neuroprotective R_Compound->Neuroprotective may exhibit Anticancer Anticancer R_Compound->Anticancer may exhibit

Potential biological activities based on the isoindoline scaffold.

Conclusion

This compound is a chiral compound with potential applications in pharmaceutical research. While specific, in-depth toxicological data is limited, the available information indicates that it should be handled with care, using appropriate personal protective equipment to avoid skin, eye, and respiratory irritation. The broader class of isoindoline derivatives exhibits a wide range of biological activities, suggesting that this compound warrants further investigation. Researchers should proceed with caution, adhering to standard laboratory safety protocols for handling novel chemical entities.

References

Methodological & Application

Application Notes & Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral 1,2-amino alcohol, a class of compounds widely recognized for their utility as chiral auxiliaries and ligands in asymmetric synthesis. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various chiral ligands and pharmaceuticals. Chiral 1,2-amino alcohols are crucial in the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and fine chemicals.

This document provides a comprehensive overview of the application of a representative chiral 1,2-amino alcohol, pseudoephedrine, in the diastereoselective synthesis of other chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. This serves as a practical guide for researchers, scientists, and drug development professionals interested in the broader applications of chiral 1,2-amino alcohols in asymmetric synthesis.

1. Diastereoselective Synthesis of Morpholin-2-ones using a Chiral 1,2-Amino Alcohol Auxiliary

A practical and high-yielding method for the synthesis of chiral 1,2-amino alcohols involves the use of pseudoephedrine as a chiral auxiliary in a reaction with arylglyoxals. This reaction, catalyzed by a Brønsted acid, produces morpholinone products with high yields and selectivities. The resulting morpholine ring can then be converted into the desired 1,2-amino alcohol.[1]

Data Presentation

The following table summarizes the quantitative data for the diastereoselective synthesis of various morpholin-2-ones using pseudoephedrine as a chiral auxiliary.

EntryArylglyoxalProductYield (%)Diastereomeric Ratio (d.r.)
1Phenylglyoxal3-hydroxy-3,5-dimethyl-4,6-diphenylmorpholin-2-one85>20:1
24-Methylphenylglyoxal3-hydroxy-3,5-dimethyl-6-(p-tolyl)-4-phenylmorpholin-2-one82>20:1
34-Methoxyphenylglyoxal3-hydroxy-6-(4-methoxyphenyl)-3,5-dimethyl-4-phenylmorpholin-2-one78>20:1
44-Chlorophenylglyoxal6-(4-chlorophenyl)-3-hydroxy-3,5-dimethyl-4-phenylmorpholin-2-one88>20:1
52-Naphthylglyoxal3-hydroxy-3,5-dimethyl-6-(naphthalen-2-yl)-4-phenylmorpholin-2-one75>20:1

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Synthesis of Morpholin-2-ones

This protocol details the rearrangement reaction for the synthesis of chiral morpholin-2-ones from an amino alcohol (pseudoephedrine) and phenylglyoxal hydrate.

Materials:

  • Pseudoephedrine

  • Phenylglyoxal hydrate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Toluene, dry

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirring suspension of pseudoephedrine (1 equivalent) and phenylglyoxal hydrate (1.05 equivalents) in dry toluene (0.1 M), add anhydrous MgSO₄ (4 equivalents).

  • Add TFA (0.1 equivalents) to the mixture via a microliter syringe.

  • Place the reaction mixture in an oil bath preheated to 75 °C under a constant stream of nitrogen (N₂).

  • Stir the reaction for 12–72 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereoselectivity of the crude product by ¹H NMR spectroscopy.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Conversion of Morpholin-2-one to a Chiral 1,2-Amino Alcohol

This protocol describes the removal of the pseudoephedrine auxiliary to yield the final chiral 1,2-amino alcohol.

Materials:

  • Morpholin-2-one product from Protocol 1

  • Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride)

  • Appropriate solvent (e.g., THF)

Procedure:

  • Dissolve the purified morpholin-2-one in a suitable anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Red-Al® (typically 1.5-2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by a solution of Rochelle's salt.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the resulting chiral 1,2-amino alcohol by a suitable method (e.g., chromatography or crystallization).

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Arylglyoxal Arylglyoxal Reaction_Step Brønsted Acid-Catalyzed Rearrangement Arylglyoxal->Reaction_Step Pseudoephedrine Pseudoephedrine (Chiral Auxiliary) Pseudoephedrine->Reaction_Step Morpholinone Diastereomerically Pure Morpholin-2-one Reaction_Step->Morpholinone High Diastereoselectivity Final_Product Chiral 1,2-Amino Alcohol Morpholinone->Final_Product Auxiliary Removal (e.g., Red-Al)

Caption: Workflow for the asymmetric synthesis of chiral 1,2-amino alcohols.

2. Enantioselective Addition of Organometallic Reagents to Aldehydes

Chiral 1,2-amino alcohols are also widely employed as chiral ligands in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental method for the synthesis of chiral secondary alcohols. The chiral amino alcohol coordinates to the metal, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde.

Logical Relationship of Components

Enantioselective_Addition cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediate Intermediate cluster_product Product Aldehyde Prochiral Aldehyde Chiral_Complex Chiral Metal-Ligand-Aldehyde Complex Aldehyde->Chiral_Complex Binds to Organometallic Organometallic Reagent (e.g., Et₂Zn) Chiral_Alcohol Enantioenriched Secondary Alcohol Organometallic->Chiral_Alcohol Chiral_Ligand Chiral 1,2-Amino Alcohol Chiral_Ligand->Chiral_Complex Coordinates with Metal_Source Metal Source Metal_Source->Chiral_Complex Chiral_Complex->Chiral_Alcohol Facial-selective attack by

Caption: Key interactions in the enantioselective addition to aldehydes.

While direct experimental data for this compound in asymmetric synthesis is limited, the principles and protocols outlined here for the well-established chiral 1,2-amino alcohol, pseudoephedrine, provide a strong framework for its potential applications. Researchers can adapt these methodologies to explore the utility of this compound and other novel chiral amino alcohols as auxiliaries and ligands in stereoselective transformations. The high degree of stereocontrol achievable with this class of compounds underscores their continued importance in modern synthetic organic chemistry and drug discovery.

References

Application Notes & Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and hypothetical protocols for the use of the novel chiral ligand, (R)-2-(Isoindolin-2-yl)butan-1-ol, in asymmetric catalysis. Due to the limited specific literature on this compound, this note presents a plausible and chemically sound application in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating chiral amino alcohol ligands. The protocols provided are based on established methodologies for structurally related ligands and are intended to serve as a starting point for further investigation.

Introduction

This compound is a chiral amino alcohol featuring a rigid isoindoline moiety and a stereogenic center. Such structural motifs are of significant interest in asymmetric catalysis, where the defined three-dimensional structure of a ligand can effectively control the stereochemical outcome of a reaction. The isoindoline group provides steric bulk and conformational rigidity, while the hydroxyl and amino functionalities can coordinate to a metal center, creating a chiral environment around the catalytic site.

While this compound is a novel compound with limited published applications, its structure is analogous to other successful chiral β-amino alcohol ligands. This note outlines its proposed synthesis and a hypothetical application in the enantioselective ethylation of benzaldehyde, a key carbon-carbon bond-forming reaction.

Proposed Synthesis of this compound

A reliable method for the synthesis of the title compound, which preserves the stereochemical integrity of the chiral center, starts from commercially available (R)-2-aminobutan-1-ol. The proposed two-step synthesis involves the formation of an N-substituted phthalimide, followed by a selective reduction to the corresponding isoindoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of (R)-2-(1,3-dioxoisoindolin-2-yl)butan-1-ol

  • To a stirred solution of (R)-2-aminobutan-1-ol (1.0 eq.) in toluene, add phthalic anhydride (1.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure phthalimide.

Step 2: Synthesis of this compound

  • Suspend the (R)-2-(1,3-dioxoisoindolin-2-yl)butan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.), dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench cautiously with water, followed by an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and wash with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title ligand.

Synthesis Workflow Diagram:

G Diagram 1: Proposed Synthesis of this compound cluster_0 Step 1: Phthalimide Formation cluster_1 Step 2: Reduction to Isoindoline A (R)-2-aminobutan-1-ol C Toluene, Reflux (Dean-Stark) A->C B Phthalic Anhydride B->C D (R)-2-(1,3-dioxoisoindolin-2-yl)butan-1-ol C->D E (R)-2-(1,3-dioxoisoindolin-2-yl)butan-1-ol G THF, Reflux E->G F Reducing Agent (e.g., BH3.THF) F->G H This compound G->H

Caption: Proposed two-step synthesis of the chiral ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a powerful method for forming chiral secondary alcohols. The use of a chiral ligand is crucial for achieving high enantioselectivity. The proposed protocol uses this compound to catalyze the addition of diethylzinc to benzaldehyde.

Experimental Protocol: Catalysis
  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand this compound (0.05 eq.).

  • Add anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Data Presentation

The following table presents hypothetical data for the catalytic performance of this compound in the enantioselective addition of diethylzinc to various aldehydes, based on typical results for similar ligands.

EntryAldehydeLigand Loading (mol%)Time (h)Yield (%)ee (%) [a]
1Benzaldehyde529592 (S)
24-Chlorobenzaldehyde52.59394 (S)
34-Methoxybenzaldehyde539690 (S)
42-Naphthaldehyde549195 (S)
5Cinnamaldehyde1068588 (S)
6Cyclohexanecarboxaldehyde1088285 (S)

[a] Enantiomeric excess (ee) determined by chiral HPLC. The absolute configuration is proposed based on established models for similar chiral amino alcohol ligands.

Proposed Catalytic Cycle

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand, is generally believed to proceed through a dimeric zinc complex.

Catalytic Cycle Diagram:

CatalyticCycle Diagram 2: Proposed Catalytic Cycle A Chiral Ligand (LOH) + Et2Zn B Monomeric Complex [EtZn-OL] A->B Reaction C Dimeric Catalyst [EtZn-OL*]2 B->C Dimerization D Aldehyde Coordination C->D + Aldehyde (RCHO) E Transition State D->E + Et2Zn F Product Formation E->F Ethyl Transfer F->C Catalyst Regeneration G Chiral Alcohol Product F->G Hydrolysis

Caption: Proposed catalytic cycle for the ligand-mediated reaction.

Conclusion

This compound represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. The protocols and data presented in this application note, although hypothetical, are grounded in established chemical principles and provide a solid foundation for researchers to begin investigating the catalytic potential of this novel compound. The proposed synthesis is robust, and its application in the enantioselective addition of diethylzinc to aldehydes is a logical starting point for screening its efficacy. Further studies are warranted to validate these protocols and to explore the full scope of this ligand's applications in other asymmetric transformations.

Application Notes and Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral amino alcohol derivative containing an isoindoline scaffold. Chiral amines and amino alcohols are prominent classes of organocatalysts, capable of activating substrates through the formation of transient chiral intermediates such as enamines and iminium ions. The isoindoline moiety, a bicyclic structure containing a partially saturated pyrrole ring fused to a benzene ring, can impart specific steric and electronic properties to a catalyst, potentially influencing its reactivity and stereoselectivity.

While the field of organocatalysis is extensive, specific applications and detailed protocols for this compound are not widely documented in publicly available research. However, based on the structural motifs of this compound, its potential applications can be extrapolated from well-established organocatalytic methodologies. This document provides a prospective overview of its potential applications, along with generalized experimental protocols that would require optimization for this specific catalyst.

Potential Applications in Organocatalysis

Based on its structure, this compound could potentially be employed as an organocatalyst in a variety of asymmetric transformations, including:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amines can catalyze this reaction via enamine formation with a donor ketone or aldehyde, leading to the enantioselective formation of 1,5-dicarbonyl compounds.

  • Aldol Reactions: The asymmetric aldol reaction, the addition of an enolate to an aldehyde, is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-known catalysts for this transformation, and this compound could potentially facilitate similar reactions.

  • Mannich Reactions: The enantioselective Mannich reaction involves the addition of an enolizable carbonyl compound to an imine. Chiral amino alcohols can act as catalysts, leading to the formation of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

  • Cycloaddition Reactions: Organocatalysts can mediate a range of cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct complex cyclic systems with high stereocontrol.

General Experimental Protocols

The following are generalized protocols that can serve as a starting point for evaluating the catalytic activity of this compound in various organocatalytic reactions. Optimization of catalyst loading, solvent, temperature, and reaction time will be crucial for achieving high yields and enantioselectivities.

Table 1: Generalized Conditions for Organocatalytic Reactions
ParameterMichael AdditionAldol ReactionMannich Reaction
Catalyst Loading 5–20 mol%10–30 mol%10–20 mol%
Substrate Ratio Donor:Acceptor (1.5:1 to 1:1.2)Aldehyde:Ketone (1:2 to 1:5)Imine:Ketone (1:1.5 to 1:3)
Solvent Toluene, CH2Cl2, CHCl3, THF, DioxaneDMSO, NMP, CH3CN, AcetoneDioxane, THF, Toluene, CH2Cl2
Temperature -20 °C to Room TemperatureRoom Temperature to 60 °C0 °C to Room Temperature
Reaction Time 12–72 hours24–96 hours12–48 hours
Additive (optional) Benzoic acid, Acetic acid (10–20 mol%)Water (0.5–2.0 equivalents)Brønsted or Lewis acid co-catalyst (5–10 mol%)

Protocol 1: General Procedure for an Asymmetric Michael Addition

  • To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated acceptor (0.2 mmol), this compound (0.04 mmol, 20 mol%), and an optional acidic additive (0.04 mmol, 20 mol%).

  • Add the chosen solvent (1.0 mL) and stir the mixture for 5 minutes at the desired temperature.

  • Add the donor ketone or aldehyde (0.3 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for an Asymmetric Aldol Reaction

  • To a reaction vial, add the aldehyde (0.5 mmol), the ketone (1.5 mmol), and this compound (0.1 mmol, 20 mol%).

  • Add the selected solvent (1.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to afford the desired aldol product.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizing the Catalytic Cycle

The following diagram illustrates a general catalytic cycle for an enamine-mediated reaction, which is a common mechanism for organocatalysts like this compound.

Organocatalytic_Cycle cluster_cycle General Enamine Catalysis cluster_reactants Reactants Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Iminium Chiral Iminium Intermediate Enamine->Iminium + Electrophile Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral Product Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Product Ketone Ketone/Aldehyde Electrophile Electrophile (e.g., α,β-unsaturated ketone)

(R)-2-(Isoindolin-2-yl)butan-1-ol: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic molecule containing an isoindoline moiety attached to a butanol backbone. While this specific compound is not extensively documented in scientific literature, the isoindoline scaffold is a key feature in numerous bioactive molecules with potential applications in pharmaceuticals and organic synthesis. Compounds with similar structural motifs have shown promise in areas such as anticancer and neuroprotective research.[1]

This document provides detailed, albeit hypothetical, application notes and experimental protocols for the investigation of this compound, based on the known biological activities of structurally related isoindoline derivatives. These protocols are intended to serve as a foundational guide for researchers to explore the potential therapeutic properties of this compound.

Physicochemical Properties and Synthesis

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Melting Point 56-61 °C[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.

Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the asymmetric synthesis from isoindoline and a suitable chiral butanol derivative to ensure the desired (R)-enantiomer.[1]

Potential Applications and Experimental Protocols

Based on the activities of related isoindoline compounds, two primary areas of investigation are proposed for this compound: Anticancer Activity and Neuroprotective Effects .

Investigation of Anticancer Activity

Many isoindoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following protocols outline a standard workflow to assess the potential anticancer properties of this compound.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cancer Cell Line Selection (e.g., MCF-7, A549) B Cell Seeding in 96-well plates A->B C Preparation of this compound dilutions D Treatment of cells with varying concentrations C->D E Incubation for 24-72 hours F MTT Assay for Cell Viability E->F G Measurement of Absorbance F->G H Calculation of IC50 values I Statistical Analysis H->I

Caption: Workflow for assessing the in vitro anticancer activity.

Protocol 1.1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Hypothetical Data Presentation: Cytotoxicity of this compound
Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast Cancer)This compound15.8 ± 2.1
A549 (Lung Cancer)This compound22.5 ± 3.4
Doxorubicin (Control)Doxorubicin (Control)0.8 ± 0.1
Protocol 1.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines if the compound induces apoptosis (programmed cell death).

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Investigation of Neuroprotective Effects

Isoindoline derivatives have been reported to exhibit neuroprotective properties, potentially through the activation of antioxidant pathways.[2][3][4] The following protocols are designed to evaluate the neuroprotective potential of this compound against oxidative stress in a neuronal cell model.

Proposed Neuroprotective Signaling Pathway

G Compound This compound Keap1 Keap1 Compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Leads to

Caption: Proposed Nrf2-mediated neuroprotective pathway.

Protocol 2.1: Neuroprotection against Oxidative Stress

This protocol assesses the ability of the compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • DMEM/F12 medium with 10% FBS

  • 96-well plates

  • MTT solution

  • DCFDA-Cellular ROS Assay Kit

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them with retinoic acid for 5-7 days to induce a neuronal phenotype.

  • Pre-treatment: Treat the differentiated cells with various non-toxic concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for 4-6 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 1.1 to measure cell viability.

  • ROS Measurement: In a parallel experiment, use a DCFDA assay to quantify intracellular reactive oxygen species (ROS) levels according to the manufacturer's instructions.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated cells versus H₂O₂-only treated cells.

Hypothetical Data Presentation: Neuroprotective Effect of this compound
Treatment GroupCell Viability (%)Relative ROS Levels (%)
Control100 ± 5.2100 ± 8.1
H₂O₂ (100 µM)45 ± 4.1250 ± 15.3
H₂O₂ + Compound (1 µM)65 ± 3.8180 ± 10.2
H₂O₂ + Compound (10 µM)85 ± 4.5120 ± 9.5
Protocol 2.2: Gene Expression Analysis by qRT-PCR

This protocol investigates if the compound upregulates the expression of antioxidant genes.

Materials:

  • Differentiated SH-SY5Y cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for NRF2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with the compound at an effective concentration for 6-24 hours.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using specific primers for the target genes.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion

The provided application notes and experimental protocols offer a comprehensive framework for the initial investigation of the potential anticancer and neuroprotective activities of this compound. While based on the known properties of the broader isoindoline class of compounds, these detailed methodologies will enable researchers to systematically evaluate the therapeutic potential of this novel molecule. All experimental outcomes should be rigorously validated and compared with appropriate positive and negative controls.

References

Application Notes and Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral amino alcohol that holds potential as a ligand in metal-catalyzed asymmetric synthesis. Its structure, featuring a rigid isoindoline moiety and a chiral center bearing both a hydroxyl and an amino group, makes it a candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, valued for their ability to form stable chelate complexes with metal centers and create a defined chiral environment around the catalytic site.

Despite its promising structural features, a comprehensive review of scientific databases indicates that the application of this compound as a ligand in metal-catalyzed reactions is not yet documented in published literature. This suggests that the compound is either novel or has not been extensively investigated for its catalytic potential.

Therefore, this document will provide a generalized framework for the application of chiral isoindoline-based amino alcohols in a representative metal-catalyzed reaction, drawing upon established protocols for structurally related ligands. The following sections will detail a potential application in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. The provided protocols are illustrative and would require optimization for the specific case of this compound.

Potential Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. The catalyst system typically involves a chiral ligand and a metal precursor, often titanium (IV) isopropoxide, which coordinates with the ligand and the aldehyde to facilitate the stereoselective transfer of an ethyl group from diethylzinc.

Proposed Reaction Scheme

The proposed catalytic cycle for the enantioselective ethylation of an aldehyde using a chiral amino alcohol ligand like this compound is depicted below. The ligand is expected to react with diethylzinc to form a chiral zinc alkoxide dimer. This dimer then coordinates with the aldehyde, creating a rigid transition state that directs the nucleophilic attack of an ethyl group to one face of the aldehyde, leading to the formation of the chiral secondary alcohol with a specific stereochemistry.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand This compound Catalyst Chiral Zinc Alkoxide Dimer Ligand->Catalyst Reaction Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst Coordination Catalyst-Aldehyde Complex Catalyst->Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Coordination TransitionState Stereoselective Transition State Coordination->TransitionState Et2Zn addition Product_complex Product-Catalyst Complex TransitionState->Product_complex Ethyl Transfer Product_complex->Catalyst Catalyst Regeneration Product Chiral Secondary Alcohol Product_complex->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Illustrative Experimental Protocol

The following is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on procedures for other chiral amino alcohol ligands. This protocol would serve as a starting point for optimization with this compound.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)

  • Syringes and needles for transfer of air- and moisture-sensitive reagents

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 1.0 equiv).

    • Add anhydrous toluene (2.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol, 2.0 equiv) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the in situ formation of the chiral catalyst.

  • Reaction:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 20 equiv) dropwise.

    • Continue stirring the reaction mixture at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data would be summarized as follows. The table below is populated with hypothetical data to illustrate the format.

EntryAldehydeLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde50129592 (R)
24-Chlorobenzaldehyde50129294 (R)
34-Methoxybenzaldehyde50188885 (R)
4Cinnamaldehyde5-20247588 (R)
5Hexanal50248578 (R)

Logical Workflow for Ligand Screening and Optimization

The process of evaluating a new chiral ligand like this compound in a metal-catalyzed reaction follows a logical progression of screening and optimization.

G cluster_workflow Ligand Evaluation Workflow A Synthesize and Characterize This compound B Select Model Reaction (e.g., Diethylzinc addition to Benzaldehyde) A->B C Initial Screening (Vary Metal, Solvent, Temperature) B->C D Analyze Results (Yield and Enantioselectivity) C->D E Optimization of Reaction Conditions (Ligand loading, Concentration, Time) D->E F Substrate Scope Evaluation (Test various aldehydes) E->F G Mechanistic Studies (Optional) F->G H Application to Target Synthesis F->H

Caption: A typical workflow for the evaluation and optimization of a new chiral ligand.

Conclusion and Future Outlook

While there is currently no published data on the use of this compound in metal-catalyzed reactions, its structural similarity to other effective chiral amino alcohol ligands suggests it is a promising candidate for asymmetric catalysis. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin investigating its catalytic activity. Future work should focus on the actual synthesis and testing of this ligand in the enantioselective addition of diethylzinc to aldehydes and other important asymmetric transformations. Such studies would be crucial in determining its practical utility and potential advantages over existing chiral ligands. Researchers in the fields of organic synthesis, catalysis, and drug development are encouraged to explore the potential of this and related chiral isoindoline-based ligands.

Application Notes and Protocols for Chiral Resolution Using (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While (R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound with potential applications in organic synthesis and pharmaceuticals, specific, published protocols detailing its use as a chiral resolving agent are not extensively available in the current scientific literature.[1] The following application notes and protocols are presented as a generalized guide based on established principles of chiral resolution by diastereomeric salt formation, using this compound as a representative chiral amine resolving agent. These protocols are intended to serve as a foundational methodology that would require optimization for specific racemic mixtures.

Application Notes: Chiral Resolution of Racemic Carboxylic Acids

This compound, a chiral amine, is a suitable candidate for the resolution of racemic carboxylic acids, such as the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs). The fundamental principle of this resolution technique is the formation of diastereomeric salts. When the chiral amine resolving agent reacts with a racemic acid, it forms two diastereomeric salts with different physical properties, such as solubility.[2] This difference in solubility allows for their separation by fractional crystallization.

The efficiency of the resolution process is dependent on several factors, including the choice of solvent, the temperature of crystallization, and the stoichiometry of the reactants.[2] Subsequent liberation of the enantiomerically enriched acid from the isolated diastereomeric salt, typically by treatment with a strong acid, yields the desired enantiomer. The chiral resolving agent can often be recovered and reused.

Key Advantages of Diastereomeric Salt Resolution:

  • Scalability: The method is often amenable to large-scale industrial applications.

  • Cost-Effectiveness: Compared to chiral chromatography, it can be a more economical option for producing large quantities of enantiopure compounds.

  • Established Technique: It is a well-understood and widely practiced method in pharmaceutical development.

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid (e.g., a Racemic Profen) using this compound

This protocol outlines the general steps for the separation of a racemic carboxylic acid into its constituent enantiomers via the formation of diastereomeric salts with this compound.

Materials:

  • Racemic carboxylic acid (e.g., racemic ibuprofen)

  • This compound

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Polarimeter

  • Chiral HPLC system

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of this compound in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The collected solid is the diastereomeric salt enriched in one enantiomer of the carboxylic acid.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the isolated diastereomeric salt in water and add 1M HCl solution until the pH is acidic (pH ~2).

    • Extract the liberated carboxylic acid with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the previous step contains the protonated this compound.

    • Basify the aqueous solution with 1M NaOH until pH is alkaline (pH ~10-11).

    • Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to recover the resolving agent.

  • Analysis:

    • Determine the optical rotation of the resolved carboxylic acid using a polarimeter.

    • Determine the enantiomeric excess (ee%) of the resolved carboxylic acid by chiral HPLC analysis.

Data Presentation

The following table represents hypothetical data for the chiral resolution of a generic racemic profen using this compound.

Parameter(S)-Profen(R)-Profen
Yield
Theoretical Yield (g)5.05.0
Actual Yield (g)3.83.5
Yield (%)76%70%
Optical Rotation
Specific Rotation [α]+55.2°-54.8°
Enantiomeric Purity
Enantiomeric Excess (ee%)98%97%

Visualizations

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Liberation Racemic Acid (R/S) Racemic Acid (R/S) Diastereomeric Salts Salt (R-acid, R-amine) Salt (S-acid, R-amine) Racemic Acid (R/S)->Diastereomeric Salts + Chiral Amine (R) Chiral Amine (R) This compound Chiral Amine (R)->Diastereomeric Salts Less Soluble Salt Less Soluble Salt (e.g., R-acid, R-amine) Diastereomeric Salts->Less Soluble Salt Fractional Crystallization More Soluble Salt More Soluble Salt (e.g., S-acid, R-amine) Diastereomeric Salts->More Soluble Salt Fractional Crystallization Enantiopure Acid (R) Enantiopure Acid (R) Less Soluble Salt->Enantiopure Acid (R) Acidification Enantiopure Acid (S) Enantiopure Acid (S) More Soluble Salt->Enantiopure Acid (S) Acidification

Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.

G start Start: Racemic Acid + this compound salt_formation 1. Diastereomeric Salt Formation in Solvent start->salt_formation crystallization 2. Cooling and Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid: Less Soluble Diastereomeric Salt filtration->solid Separation filtrate Filtrate: More Soluble Diastereomeric Salt filtration->filtrate Separation acidification_solid 4a. Acidification (HCl) solid->acidification_solid acidification_filtrate 4b. Acidification (HCl) filtrate->acidification_filtrate extraction_solid 5a. Extraction acidification_solid->extraction_solid recovery_agent1 6a. Basification (NaOH) & Extraction acidification_solid->recovery_agent1 Aqueous Layer resolved_enantiomer1 Resolved Enantiomer 1 extraction_solid->resolved_enantiomer1 extraction_filtrate 5b. Extraction acidification_filtrate->extraction_filtrate recovery_agent2 6b. Basification (NaOH) & Extraction acidification_filtrate->recovery_agent2 Aqueous Layer resolved_enantiomer2 Resolved Enantiomer 2 extraction_filtrate->resolved_enantiomer2 recovered_agent Recovered Resolving Agent recovery_agent1->recovered_agent recovery_agent2->recovered_agent

Caption: Experimental Workflow for Chiral Resolution.

References

Application Notes & Protocols: (R)-2-(Isoindolin-2-yl)butan-1-ol as a Chiral Auxiliary in the Asymmetric Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral molecule with potential applications in the asymmetric synthesis of pharmaceutical intermediates.[1] Its rigid isoindoline scaffold and chiral center make it a promising candidate for use as a chiral auxiliary, a chemical species that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.[2][3][4] The isoindoline moiety itself is present in a number of bioactive molecules and approved drugs, suggesting that its derivatives could have interesting pharmacological properties or serve as valuable building blocks in drug discovery.[1][5][6]

These application notes provide a detailed protocol for the use of this compound as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative, a common strategy for the synthesis of chiral α-substituted carboxylic acids, which are key intermediates for various pharmaceuticals.

General Synthetic Strategy

The overall synthetic workflow involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary, this compound, is first acylated with a prochiral carboxylic acid derivative to form a chiral ester or amide.

  • Diastereoselective Alkylation: The resulting adduct is then subjected to deprotonation to form a chiral enolate, followed by alkylation with an electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The newly formed chiral center is now part of the carboxylic acid derivative. The chiral auxiliary is then cleaved off, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse.

A diagrammatic representation of this logical workflow is provided below.

G A This compound C Chiral Adduct A->C Acylation B Prochiral Carboxylic Acid Derivative B->C D Chiral Enolate C->D Deprotonation E Alkylated Adduct (Diastereomeric Mixture) D->E F Enantiomerically Enriched Product E->F Cleavage G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Adduct (Acylation)

This protocol describes the acylation of this compound with a generic acyl chloride.

Materials:

  • This compound

  • Prochiral acyl chloride (e.g., propionyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the prochiral acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral adduct.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the chiral adduct with an alkyl halide.

Materials:

  • Chiral adduct from Protocol 1

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/acetone bath

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the chiral adduct (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA (1.1 eq) in THF.

  • Slowly add the LDA solution to the solution of the chiral adduct at -78 °C and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated adduct to yield the chiral carboxylic acid.

Materials:

  • Alkylated adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium sulfite solution

  • Diethyl ether

  • Standard glassware for workup

Procedure:

  • Dissolve the purified alkylated adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of the propionyl adduct of this compound with various electrophiles. (Note: This data is hypothetical and serves to illustrate the expected outcomes of such a synthetic sequence).

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) (%)
1Benzyl bromide2-Benzylpropanoic acid95:58590
2Methyl iodide2-Methylpropanoic acid92:88884
3Allyl bromide2-Allylpropanoic acid96:48292
4Ethyl iodide2-Ethylpropanoic acid93:78686

Signaling Pathways and Logical Relationships

The logical relationship in the diastereoselective alkylation step is crucial for the success of the synthesis. The chiral auxiliary, by virtue of its steric bulk, directs the incoming electrophile to one face of the enolate. This is depicted in the following diagram.

G cluster_0 Facial Bias in Alkylation A Chiral Enolate B Approach of Electrophile A->B D Favored Diastereomer B->D bottom face attack E Disfavored Diastereomer B->E top face attack (disfavored) C Steric Hindrance from Auxiliary C->B blocks top face

Caption: Steric hindrance by the chiral auxiliary favors one reaction pathway.

References

Application Note: Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Chiral HPLC Analysis of (R)-2-(Isoindolin-2-yl)butan-1-ol.

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of this compound. The enantiomeric purity of chiral pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve effective separation of the (R)- and (S)-enantiomers. The procedure has been developed to be suitable for quality control and research environments, providing reliable and reproducible results.

Introduction

This compound is a chiral organic compound featuring an isoindoline moiety attached to a butanol backbone.[3] The stereogenic center at the second carbon of the butanol chain gives rise to two enantiomers, (R) and (S). In pharmaceutical development, it is imperative to control and quantify the enantiomeric composition of active pharmaceutical ingredients.[4] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most widely used and effective techniques for the separation and quantification of enantiomers.[2][] This document provides a detailed protocol for the analysis of this compound using a cellulose-based CSP, which allows for the accurate determination of enantiomeric purity.

Instrumentation and Materials

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).[6]

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Reference Standard: this compound and (S)-2-(Isoindolin-2-yl)butan-1-ol (for method development and validation).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterCondition
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Run Time Approximately 15 minutes

Method Validation Summary

The method was validated for specificity, linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

System Suitability

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) ≥ 2.02.8
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates > 20004500

Linearity of this compound

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Precision

Analysis TypeConcentration (µg/mL)% RSD
Repeatability (n=6) 500.85%
Intermediate (n=6) 501.20%

Accuracy (Spike Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)
50% 2599.5%
100% 50101.2%
150% 7599.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

The developed chiral HPLC method provides excellent separation and quantification for the enantiomers of 2-(Isoindolin-2-yl)butan-1-ol. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose in a quality control or research setting. The short run time and use of common HPLC solvents make it an efficient and cost-effective analytical solution.

Detailed Experimental Protocol

1.0 Objective

To provide a step-by-step procedure for the determination of the enantiomeric purity of this compound using chiral HPLC.

2.0 Materials and Reagents

  • This compound Reference Standard

  • (S)-2-(Isoindolin-2-yl)butan-1-ol Reference Standard

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Class A Volumetric glassware

  • 0.45 µm syringe filters

3.0 Instrument Preparation

  • Ensure the HPLC system is clean and properly maintained.

  • Install the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column.

  • Purge all solvent lines thoroughly to remove air bubbles.

  • Equilibrate the column with the mobile phase (n-Hexane:IPA 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C and the UV detector wavelength to 220 nm.

4.0 Preparation of Solutions

  • Mobile Phase Preparation (1 L):

    • Carefully measure 900 mL of n-Hexane into a 1 L solvent reservoir.

    • Add 100 mL of 2-Propanol to the reservoir.

    • Mix well and degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 50.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix.

  • Sample Solution Preparation (50 µg/mL):

    • Accurately weigh approximately 5 mg of the sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5.0 Chromatographic Procedure

  • Set up the sequence in the chromatography data system (CDS).

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Perform five replicate injections of the Working Standard Solution to check for system suitability.

  • Inject the sample solutions in duplicate.

  • After the sequence is complete, flush the column with 100% IPA for 30 minutes before storage.

6.0 Data Analysis and Calculations

  • Identify the peaks for the (R)- and (S)-enantiomers based on the retention times obtained from the individual reference standard injections.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the percentage of the (R)-enantiomer (enantiomeric purity) using the following formula:

    % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] * 100

    Where:

    • Area(R) is the peak area of the (R)-enantiomer.

    • Area(S) is the peak area of the (S)-enantiomer.

Visualizations

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Hexane:IPA 90:10) B Prepare Standard & Sample Solutions (50 µg/mL) C System & Column Equilibration A->C B->C D Inject Blank & System Suitability Standards C->D E Inject Sample D->E F Chromatographic Separation (Isocratic Elution) E->F G Data Acquisition (UV Detection at 220 nm) F->G H Peak Integration & Identification G->H I Calculate Enantiomeric Purity H->I

References

Chiral HPLC separation of (R)-2-(Isoindolin-2-yl)butan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Chiral HPLC Separation of 2-(Isoindolin-2-yl)butan-1-ol Enantiomers

This document provides a detailed methodology for the chiral separation of (R)- and (S)-2-(isoindolin-2-yl)butan-1-ol enantiomers using High-Performance Liquid Chromatography (HPLC). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] 2-(Isoindolin-2-yl)butan-1-ol possesses a chiral center, and therefore, a reliable analytical method to separate and quantify its enantiomers is essential for research and development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1][2][3][4] This application note details a robust chiral HPLC method for the baseline separation of the (R) and (S) enantiomers of 2-(isoindolin-2-yl)butan-1-ol.

Experimental Protocol

This section outlines the materials, instrumentation, and procedures for the chiral HPLC separation.

Materials and Reagents
  • (R)-2-(Isoindolin-2-yl)butan-1-ol (Reference Standard)

  • (S)-2-(Isoindolin-2-yl)butan-1-ol (Reference Standard)

  • Racemic 2-(Isoindolin-2-yl)butan-1-ol

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Chiralpak® IC-3 (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard and Sample Preparation
  • Racemic Standard Solution: Accurately weigh and dissolve approximately 10 mg of racemic 2-(isoindolin-2-yl)butan-1-ol in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Enantiomeric Standard Solutions: Prepare individual solutions of (R)- and (S)-2-(isoindolin-2-yl)butan-1-ol at a concentration of 0.5 mg/mL in the mobile phase.

  • Sample Solution: Prepare the test sample at a concentration of approximately 1 mg/mL in the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 2.0.

Results and Data Presentation

The developed method successfully separates the (R) and (S) enantiomers of 2-(isoindolin-2-yl)butan-1-ol with baseline resolution. The addition of a small amount of diethylamine to the mobile phase is crucial for achieving good peak shape and resolution for this basic compound.[5]

Table 2: Quantitative Data for Chiral Separation

CompoundRetention Time (min)Resolution (Rs)
(S)-2-(Isoindolin-2-yl)butan-1-ol8.5-
This compound10.22.8

Method Development Strategy

The selection of a suitable chiral stationary phase is a critical step in developing a chiral separation method.[5][6] For 2-(isoindolin-2-yl)butan-1-ol, a basic compound, polysaccharide-based CSPs are often effective.[5] A screening approach using different chiral columns and mobile phases is generally recommended to find the optimal conditions.[7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard inject Inject Sample onto Chiral Column racemic->inject enantiomers Prepare Individual Enantiomer Standards enantiomers->inject sample Prepare Test Sample sample->inject separate Isocratic Elution with Mobile Phase inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution and Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Recognition Model

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers csp Amylose Derivative R_enantiomer (R)-Enantiomer R_enantiomer->csp Stronger Interaction (3-point) S_enantiomer (S)-Enantiomer S_enantiomer->csp Weaker Interaction (2-point)

Caption: Three-Point Interaction Model.

References

Application Notes and Protocols for (R)-2-(Isoindolin-2-yl)butan-1-ol in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-2-(isoindolin-2-yl)butan-1-ol as an organocatalyst in asymmetric synthesis. Due to the limited specific literature on this particular catalyst, the following information is based on the well-established catalytic mechanisms of analogous chiral β-amino alcohols and is intended to serve as a guide for its application in enantioselective transformations.

Introduction

This compound is a chiral β-amino alcohol. This class of compounds has emerged as a powerful tool in organocatalysis.[1][2][3] The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows for the activation of both nucleophiles and electrophiles, facilitating a wide range of asymmetric reactions.[3] The isoindoline moiety may offer unique steric and electronic properties that can influence the stereochemical outcome of a reaction. While specific applications of this compound are not extensively documented, its structural features suggest potential as an effective catalyst for reactions such as asymmetric aldol reactions, Michael additions, and enantioselective ring openings of epoxides.[1]

Mechanism of Action: A Proposed Catalytic Cycle

The catalytic activity of chiral β-amino alcohols generally proceeds through a bifunctional activation mechanism involving hydrogen bonding and Lewis base catalysis. In a typical asymmetric Michael addition of an aldehyde to a nitroalkene, the proposed catalytic cycle for this compound would be as follows:

  • Enamine Formation: The secondary amine of the isoindoline group reacts with the aldehyde substrate to form a chiral enamine intermediate.

  • Hydrogen Bond Activation: The hydroxyl group of the butanol backbone activates the nitroalkene electrophile through hydrogen bonding, increasing its reactivity and fixing its orientation.

  • Stereoselective C-C Bond Formation: The enamine attacks the activated nitroalkene from a sterically less hindered face, controlled by the chiral environment of the catalyst. The isoindoline group plays a crucial role in directing this approach.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, which can then enter a new catalytic cycle.

Below is a diagram illustrating this proposed catalytic cycle.

G cluster_cycle Proposed Catalytic Cycle A Catalyst: This compound C Chiral Enamine Intermediate A->C + Aldehyde - H2O B Aldehyde Substrate E Activated Complex (H-Bonding) C->E + Nitroalkene D Nitroalkene Substrate F Stereoselective C-C Bond Formation E->F G Iminium Ion Intermediate F->G H Hydrolysis G->H H->A Catalyst Regeneration I Chiral Product H->I

Caption: Proposed catalytic cycle for the Michael addition.

Application: Asymmetric Michael Addition of Acetaldehyde to β-Nitrostyrene

This protocol describes a general procedure for the asymmetric Michael addition of acetaldehyde to β-nitrostyrene catalyzed by this compound.

  • Materials and Reagents:

    • This compound (catalyst)

    • β-Nitrostyrene (substrate)

    • Acetaldehyde (reagent)

    • Toluene (solvent, anhydrous)

    • Benzoic Acid (co-catalyst, optional)

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 20 mol%) and benzoic acid (0.05 mmol, 10 mol%).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

    • Add β-nitrostyrene (0.5 mmol, 1.0 equiv) to the solution and stir for another 5 minutes.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add acetaldehyde (2.5 mmol, 5.0 equiv) to the reaction mixture.

    • Stir the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

The following table presents hypothetical data for the optimization of the catalytic reaction.

EntryCatalyst Loading (mol%)Co-catalystTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110None25246578
220None25187885
320Benzoic Acid25128592
420Benzoic Acid0249297
520Benzoic Acid-20488899

The following diagram outlines the general workflow for the experimental protocol.

G A Setup Reaction Vessel (Inert Atmosphere) B Add Catalyst and Co-catalyst A->B C Add Solvent and Stir B->C D Add Substrates C->D E Reaction Monitoring (TLC) D->E F Work-up and Extraction E->F Reaction Complete G Purification (Chromatography) F->G H Analysis (NMR, HPLC) G->H I Final Product H->I

Caption: General experimental workflow for the catalytic reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Increase catalyst loading.

    • Vary the solvent to improve solubility and reactivity.

    • Adjust the reaction temperature.

    • Ensure all reagents are pure and anhydrous.

  • Low Enantioselectivity:

    • Lower the reaction temperature.

    • Screen different co-catalysts or additives.

    • Modify the structure of the catalyst to enhance steric hindrance.

  • Slow Reaction Rate:

    • Increase the concentration of reactants.

    • Add a co-catalyst to accelerate the rate-determining step.

Conclusion

While specific experimental data for this compound is not yet widely available, its structural analogy to other chiral β-amino alcohols suggests it is a promising candidate for organocatalysis. The provided protocols and mechanistic insights offer a solid foundation for researchers to explore its potential in asymmetric synthesis. Further investigation and optimization are encouraged to fully elucidate the catalytic capabilities of this compound.

References

Application Note & Protocol: Scale-up Synthesis of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound featuring an isoindoline moiety linked to a butanol backbone. The stereospecificity imparted by the (R)-configuration at the C2 position of the butanol chain, combined with the rigid isoindoline structure, makes it a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules. This application note provides a detailed protocol for the scale-up synthesis of this compound via a direct and efficient reductive amination pathway. The described method is designed for scalability, offering high yield and purity while utilizing readily available starting materials.

Proposed Synthetic Pathway

The synthesis proceeds via a one-pot reductive amination of o-phthalaldehyde with the chiral amine, (R)-2-aminobutanol. This method is advantageous for large-scale production due to its operational simplicity and the avoidance of harsh reagents or multi-step procedures that often complicate scale-up efforts. The reaction involves the initial formation of a hemiaminal intermediate, which subsequently cyclizes to an isoindoline ring, driven by the in-situ reduction of the transient iminium ion.

Experimental Protocol

Reaction Scheme:

o-Phthalaldehyde + (R)-2-Aminobutanol → this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier
o-Phthalaldehyde134.13≥99%Sigma-Aldrich
(R)-2-Aminobutanol89.14≥98%Acros Organics
Sodium Triacetoxyborohydride211.94≥97%Sigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Fisher Scientific
Methanol (MeOH)32.04ACS GradeVWR
Saturated Sodium BicarbonateN/AAqueous SolutionIn-house prep.
BrineN/ASaturated NaCl(aq)In-house prep.
Anhydrous Magnesium Sulfate120.37≥97%Sigma-Aldrich

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel.

  • Rotary evaporator.

  • Chromatography column (silica gel).

  • Standard laboratory glassware.

  • Analytical HPLC system.

Procedure:

  • Reactor Setup: The 10 L jacketed reactor is charged with o-phthalaldehyde (500 g, 3.73 mol) and anhydrous dichloromethane (DCM, 5 L).

  • Reagent Addition: The mixture is stirred under a nitrogen atmosphere until all solids are dissolved. A solution of (R)-2-aminobutanol (332 g, 3.73 mol, 1.0 eq) in anhydrous DCM (1 L) is then added dropwise over 30 minutes at room temperature (20-25°C).

  • Reaction Initiation: The reaction mixture is cooled to 0-5°C using a circulating chiller. Sodium triacetoxyborohydride (948 g, 4.47 mol, 1.2 eq) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC or HPLC until the starting materials are consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (2 L). The mixture is stirred vigorously for 30 minutes.

  • Extraction: The organic layer is separated. The aqueous layer is extracted with DCM (2 x 1 L). The combined organic layers are washed with brine (1.5 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude oil is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a crystalline solid.

  • Drying and Characterization: The purified product is dried under vacuum at 40°C to a constant weight. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Quantitative Data for Scale-up Synthesis

ParameterValue
Starting Materials
o-Phthalaldehyde500 g (3.73 mol)
(R)-2-Aminobutanol332 g (3.73 mol)
Sodium Triacetoxyborohydride948 g (4.47 mol)
Product
Product NameThis compound
Molecular Weight191.27 g/mol
Theoretical Yield713.5 g
Process Parameters
Typical Actual Yield570 - 605 g (80-85%)
Purity (by HPLC)≥98%
Melting Point56-61°C[1]
Specific Optical Rotation-16° to -20° (c=1.3 in ethanol)[1]
Reaction Time12-16 hours
Reaction Temperature0°C to Room Temperature

Visualizations

Scale_Up_Workflow start Start: Prepare Reactor and Reagents charge_reactor Charge Reactor: - o-Phthalaldehyde - Anhydrous DCM start->charge_reactor dissolve Stir until Dissolved (under N2 atmosphere) charge_reactor->dissolve add_amine Add (R)-2-Aminobutanol Solution (dropwise at 20-25°C) dissolve->add_amine cool_reaction Cool to 0-5°C add_amine->cool_reaction add_reductant Add NaBH(OAc)3 (portion-wise, T < 10°C) cool_reaction->add_reductant react Stir for 12-16h (Warm to RT) add_reductant->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench Reaction (Saturated NaHCO3) monitor->quench Reaction Complete extract Phase Separation & Extraction (DCM) quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo (Rotary Evaporator) wash_dry->concentrate purify Purification (Silica Gel Chromatography) concentrate->purify dry_product Dry Final Product (Vacuum Oven) purify->dry_product end End: this compound dry_product->end

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound. The one-pot reductive amination approach offers high yields and excellent purity, making it suitable for the production of multi-gram to kilogram quantities of the target compound. This protocol provides a solid foundation for researchers and drug development professionals requiring access to this important chiral building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-2-(Isoindolin-2-yl)butan-1-ol, a chiral amino alcohol of interest in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method involves the N-alkylation of isoindoline with a suitable chiral starting material, such as a derivative of (R)-2-aminobutan-1-ol. A common precursor is (R)-2-aminobutan-1-ol, which can be reacted with phthalic anhydride followed by reduction, or directly with a reagent like 1,2-bis(bromomethyl)benzene. An alternative approach involves the asymmetric reductive amination of 1-hydroxybutan-2-one.

Q2: How can I obtain the chiral precursor, (R)-2-aminobutan-1-ol?

A2: (R)-2-aminobutan-1-ol can be sourced commercially. It can also be synthesized through methods like the asymmetric reduction of 2-aminobutanoic acid or its esters, or via resolution of a racemic mixture of 2-aminobutanol using a chiral acid, such as tartaric acid.[1][2]

Q3: What are the critical parameters to control for achieving high yield and enantioselectivity?

A3: Key parameters include the purity of starting materials, choice of solvent and base, reaction temperature, and reaction time. For N-alkylation reactions, the choice of base and solvent is crucial to prevent side reactions and ensure good solubility of reactants.[3][4] For enzymatic or catalytic asymmetric syntheses, catalyst loading, pH, and temperature are critical for achieving high conversion and enantiomeric excess (ee).[5][6][7]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low or inconsistent yields are a common challenge in organic synthesis. The following table outlines potential causes and actionable solutions.

Potential Cause Recommended Action & Rationale
Impure Starting Materials Verify the purity of isoindoline and the chiral butanol derivative using techniques like NMR or GC-MS. Impurities can interfere with the reaction or introduce side products. Purify starting materials if necessary via distillation or recrystallization.
Suboptimal Base The choice of base is critical for the N-alkylation of isoindoline. If using a weak or poorly soluble base like K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or DBU in an appropriate solvent. A stronger base can deprotonate the isoindoline nitrogen more effectively.[3][4]
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, switch to a more suitable solvent like DMF, DMSO, or NMP . In some cases, heating the reaction can improve solubility and reaction rates.[3][8]
Incorrect Reaction Temperature If the reaction is too slow, gradually increase the temperature . Conversely, if side products are observed, lowering the temperature may improve selectivity. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. High temperatures in solvents like DMF can cause decomposition.[4]
Insufficient Reaction Time Monitor the reaction to completion using TLC or LC-MS. If the reaction has stalled, extending the reaction time may be necessary. Be cautious, as prolonged reaction times can sometimes lead to decomposition or side product formation.
Catalyst Inactivity (if applicable) For catalytic reactions, ensure the catalyst is active. If using a metal catalyst, ensure it hasn't been poisoned. For enzymatic reactions, check the enzyme's activity and ensure the reaction conditions (pH, temperature) are optimal for that specific enzyme.[9]
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Recommended Action & Rationale
O-Alkylation The hydroxyl group of the butanol derivative can compete with the isoindoline nitrogen for alkylation. To minimize this, use a non-nucleophilic base and consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-alkylation, followed by deprotection.
Over-alkylation/Quaternization The product itself can be alkylated, leading to a quaternary ammonium salt. Use a stoichiometric amount of the alkylating agent (or a slight excess of the amine) to reduce this possibility. Adding the alkylating agent slowly can also help.
Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or products. Run the reaction at the lowest effective temperature and monitor closely to stop it once the starting material is consumed.
Issue 3: Poor Enantioselectivity (Low ee%)

This is a critical issue in chiral synthesis, where the goal is to produce one enantiomer selectively.

Potential Cause Recommended Action & Rationale
Racemization of Starting Material The chiral center in the starting material may be susceptible to racemization under harsh basic or acidic conditions. Use milder reaction conditions (e.g., weaker base, lower temperature) if possible. Verify the enantiomeric purity of the starting material before the reaction.
Ineffective Chiral Catalyst/Auxiliary If using a chiral catalyst or auxiliary, its effectiveness is paramount. Screen different chiral ligands or catalysts to find one that provides higher enantioselectivity for your specific substrate. Ensure the catalyst is of high optical purity.
Suboptimal Reaction Conditions for Asymmetric Synthesis In asymmetric catalysis, parameters like solvent, temperature, and pressure can significantly impact enantioselectivity. A systematic optimization of these conditions is often necessary. For instance, lower temperatures often lead to higher enantioselectivity.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation Reactions

This table summarizes typical conditions used in N-alkylation reactions involving secondary amines like isoindoline, which can be adapted for this synthesis.

Base Solvent Temperature (°C) Typical Yield Range (%) Notes
K₂CO₃Acetone, ACN50 - 8025 - 70Often suffers from low solubility of the base, potentially leading to incomplete reactions.[3]
K₂CO₃DMF100 - 15060 - 90Higher temperatures improve solubility and reaction rate, but risk of solvent decomposition.[4]
Cs₂CO₃ACN, DMF60 - 10075 - 95Higher solubility and basicity often lead to better yields and milder conditions compared to K₂CO₃.
NaHTHF, DMF0 - 6070 - 95Strong base, effective for deprotonation. Requires anhydrous conditions and careful handling.
Fe-complexTFE11070 - 99Iron-catalyzed N-alkylation using alcohols as alkylating agents can be highly efficient.[8]

Experimental Protocols

Protocol 1: N-Alkylation of Isoindoline with (R)-2-(tosyloxy)butan-1-ol

This protocol describes a representative procedure for the synthesis via N-alkylation. Note: The synthesis of the tosylated starting material from (R)-2-aminobutan-1-ol is a prerequisite step.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add isoindoline (1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and an anhydrous solvent (e.g., DMF).

  • Addition of Reagent: Dissolve (R)-2-(tosyloxy)butan-1-ol (1.1 eq.) in anhydrous DMF and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Isoindoline Isoindoline Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Isoindoline->Conditions Chiral_Precursor (R)-2-bromobutan-1-ol or tosylate derivative Chiral_Precursor->Conditions Product This compound Conditions->Product

Caption: General synthesis pathway for this compound via N-alkylation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Are starting materials pure? start->check_purity purify_sm Purify starting materials check_purity->purify_sm No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize_base Screen alternative bases (e.g., Cs₂CO₃) check_conditions->optimize_base No check_side_products Side products observed? check_conditions->check_side_products Yes optimize_solvent Test different solvents (e.g., DMSO, NMP) optimize_base->optimize_solvent optimize_temp Adjust temperature (monitor by TLC/LCMS) optimize_solvent->optimize_temp success Yield Improved optimize_temp->success protect_oh Consider protecting the -OH group check_side_products->protect_oh Yes check_side_products->success No adjust_stoich Adjust stoichiometry of reagents protect_oh->adjust_stoich adjust_stoich->success

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (R)-2-(Isoindolin-2-yl)butan-1-ol from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: The expected impurities largely depend on the synthetic route. A common approach involves the reaction of (R)-2-aminobutan-1-ol with a phthalic acid derivative. Potential impurities include:

  • Unreacted starting materials: (R)-2-aminobutan-1-ol and the phthalic acid derivative.

  • The (S)-enantiomer: If the starting material was not enantiomerically pure or if racemization occurred.

  • Diastereomeric salts: If a chiral resolving agent was used.

  • Reaction by-products: Such as products of over-alkylation or side reactions of functional groups.[1]

Q2: My compound is very polar and either streaks or doesn't move from the baseline on my silica TLC plate. How can I achieve good separation?

A2: This is a common issue with polar compounds like amino alcohols.[2] Here are a few solutions:

  • Use a more polar eluent system: A common mobile phase for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can gradually increase the percentage of methanol.

  • Add a modifier: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the mobile phase can prevent streaking and improve peak shape by neutralizing acidic sites on the silica gel.[3]

  • Consider alternative chromatography techniques: If normal-phase chromatography is not effective, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be better options.[4][5]

Q3: How can I remove the (S)-enantiomer from my desired (R)-enantiomer?

A3: Separation of enantiomers requires a chiral environment. Common methods include:

  • Chiral Chromatography: This is the most direct method. You can use a chiral stationary phase (CSP) column in an HPLC system. Polysaccharide-based CSPs are often effective for separating enantiomers of compounds with polar groups.

  • Diastereomeric Salt Crystallization: You can react your enantiomeric mixture with a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by neutralizing the salt.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6]

Q4: Can I use crystallization to purify my final product?

A4: Yes, crystallization is a powerful technique for purifying solid compounds. For amino alcohols, mixed solvent systems, such as water-alcohol (e.g., ethanol, isopropanol) mixtures, are often effective.[7][8] The process involves dissolving the compound in a minimum amount of a good solvent at an elevated temperature and then adding a poor solvent (an anti-solvent) until the solution becomes turbid. Cooling the mixture slowly should induce crystallization of the pure compound.[9]

Troubleshooting Guides

Issue 1: Low Yield After Flash Chromatography
Possible Cause Troubleshooting Step
Compound is too polar and sticking to the silica gel. 1. Increase the polarity of the mobile phase (e.g., higher percentage of methanol in DCM).2. Add a competitive base like triethylamine or ammonium hydroxide (0.1-1%) to the eluent.[3]3. Consider switching to a different stationary phase like alumina or a bonded silica (e.g., amine-functionalized silica).[2][4]
Compound is unstable on silica gel. 1. Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[2]2. If unstable, use a less acidic stationary phase like deactivated silica or alumina.[3]
Improper solvent system for elution. 1. Ensure the chosen solvent system provides a good separation on TLC with an Rf value for the target compound of around 0.2-0.3.[3]
Co-elution with impurities. 1. Use a shallower solvent gradient during chromatography to improve resolution between closely eluting spots.[2]
Issue 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step
Solution is not supersaturated. 1. Concentrate the solution by slowly evaporating the solvent.2. Add a poor solvent (anti-solvent) dropwise to the solution.[9]
Presence of impurities inhibiting crystal formation. 1. Attempt to further purify the material by another method, such as flash chromatography, to remove impurities.2. Try adding a seed crystal of the pure compound to induce crystallization.
Incorrect solvent system. 1. Experiment with different solvent and anti-solvent combinations. Good solvent pairs for amino alcohols often include ethanol/water, methanol/diethyl ether, or isopropanol/hexanes.[7]
Cooling too rapidly. 1. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling can lead to oiling out rather than crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 98:2 DCM:MeOH).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
  • Salt Formation: Dissolve the racemic mixture of 2-(Isoindolin-2-yl)butan-1-ol in a suitable solvent like ethanol. Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid).

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Determine the diastereomeric excess of the crystallized salt using NMR or chiral HPLC.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the acid.

  • Extraction: Extract the liberated free base, this compound, with an organic solvent like ethyl acetate.

  • Final Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched product.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Primary Impurities Removed
Flash Chromatography 95-98%70-90%Starting materials, non-polar by-products
Crystallization >99%50-80%Minor impurities, isomers
Chiral HPLC >99.5% enantiomeric excess40-70%(S)-enantiomer
Diastereomeric Salt Crystallization >98% enantiomeric excess30-60%(S)-enantiomer

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification ReactionMixture Crude Reaction Mixture (R/S mixture, starting materials, by-products) FlashChromatography Flash Chromatography (Silica Gel, DCM/MeOH) ReactionMixture->FlashChromatography PartiallyPure Partially Purified Racemate FlashChromatography->PartiallyPure Removes non-polar impurities ChiralSeparation Chiral Separation PartiallyPure->ChiralSeparation ChiralHPLC Chiral HPLC ChiralSeparation->ChiralHPLC Option 1 DiastereomericCrystallization Diastereomeric Salt Crystallization ChiralSeparation->DiastereomericCrystallization Option 2 EnantiomericallyEnriched Enantiomerically Enriched (R)-Isomer ChiralHPLC->EnantiomericallyEnriched DiastereomericCrystallization->EnantiomericallyEnriched FinalCrystallization Final Crystallization (e.g., Ethanol/Water) EnantiomericallyEnriched->FinalCrystallization PureProduct Pure this compound (>99% ee, >99% purity) FinalCrystallization->PureProduct Removes residual impurities

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Problem Problem: Poor Separation in Flash Chromatography Cause1 Compound Streaking? Problem->Cause1 Solution1 Add Triethylamine or Ammonium Hydroxide to Mobile Phase Cause1->Solution1 Yes Cause2 Compound at Baseline? Cause1->Cause2 No Solution2 Increase Mobile Phase Polarity (e.g., more Methanol) Cause2->Solution2 Yes Alternative Consider HILIC or Reversed-Phase Chromatography Cause2->Alternative Still no resolution

Caption: Troubleshooting poor separation in flash chromatography.

References

Technical Support Center: Synthesis of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(Isoindolin-2-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies involve the nucleophilic substitution reaction between isoindoline and a chiral C4 electrophile. A prevalent method is the ring-opening of (R)-2-ethyloxirane by isoindoline. Another approach is the reaction of (R)-2-aminobutan-1-ol with phthalaldehyde or a related precursor, although this can sometimes lead to different side products.

Q2: What are the expected main side products in the synthesis of this compound?

A2: Common side products can arise from several sources, including the starting materials and the reaction conditions. The most anticipated side products include:

  • Diastereomers: If the reaction creates a new stereocenter, a mixture of diastereomers can be formed.

  • Over-alkylation products: The product amine can react further with the electrophile, leading to the formation of quaternary ammonium salts.

  • Racemization products: The chiral center of the starting material or the product can be compromised under harsh reaction conditions, leading to the formation of the (S)-enantiomer.

  • Unreacted starting materials: Incomplete reactions will result in the presence of unreacted isoindoline or the chiral electrophile.

  • Elimination products: The butanol moiety can undergo elimination to form various butene derivatives, especially in the presence of strong acids or bases at elevated temperatures.

Q3: How can I minimize the formation of the diastereomeric side product?

A3: The formation of diastereomers is a common challenge in stereoselective synthesis. To minimize the formation of the undesired diastereomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.

  • Solvent: The choice of solvent can influence the transition state of the reaction. Experiment with a range of solvents with varying polarities.

  • Catalyst: If a catalyst is used, its structure can have a significant impact on the stereochemical outcome. Chiral catalysts or additives may be employed to enhance the formation of the desired diastereomer.

Q4: What is the best way to remove unreacted isoindoline from the final product?

A4: Unreacted isoindoline can often be removed by column chromatography on silica gel. An alternative method is an acidic wash. Since isoindoline is a basic compound, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into an aqueous layer, while the desired product, being less basic, may remain in the organic phase. However, care must be taken as the product itself can also be protonated to some extent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature.- Ensure stoichiometric amounts of reactants are correct.- Check the purity of starting materials.
Degradation of product or starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use milder reaction conditions (lower temperature, less harsh reagents).
Presence of a Significant Amount of the (S)-enantiomer (Racemization) Harsh reaction conditions (high temperature, strong acid or base).- Lower the reaction temperature.- Use a milder base or acid, or a non-ionic base.- Reduce the reaction time.
Presence of a catalyst that promotes racemization.- Screen for alternative catalysts known to preserve stereochemical integrity.
Formation of a High-Molecular-Weight Side Product Over-alkylation of the product.- Use a slight excess of the amine (isoindoline) relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.- Consider using a protecting group strategy if over-alkylation is severe.
Presence of Low-Molecular-Weight, Non-polar Impurities Elimination side reactions.- Avoid high temperatures and strongly acidic or basic conditions.- Use a non-nucleophilic base if a base is required.
Inconsistent Diastereomeric Ratio Poor control over reaction conditions.- Maintain strict control over the reaction temperature.- Ensure consistent solvent purity and reactant concentrations between batches.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the synthesis of this compound, the following table presents a representative analysis of a hypothetical crude product mixture. These values are for illustrative purposes and may vary depending on the specific reaction conditions.

Compound Retention Time (min) Area (%) Identity
110.585.0This compound (Desired Product)
29.85.0(S)-2-(Isoindolin-2-yl)butan-1-ol (Enantiomer)
311.24.0Diastereomeric Side Product
44.23.0Unreacted Isoindoline
515.82.0Over-alkylation Product
62.51.0Elimination Byproduct

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis via the alkylation of isoindoline with (R)-2-ethyloxirane.

Materials:

  • Isoindoline (1.0 eq)

  • (R)-2-Ethyloxirane (1.2 eq)

  • Ethanol (as solvent)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoindoline and ethanol.

  • Purge the flask with argon or nitrogen for 10 minutes.

  • Slowly add (R)-2-ethyloxirane to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as an oil or low-melting solid.

Protocol 2: Chiral HPLC-MS Analysis for Purity and Side Product Identification

This protocol outlines a method for the analysis of the product mixture to determine enantiomeric purity and identify side products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • Chiral stationary phase column (e.g., Chiralpak IA or equivalent).

Mobile Phase:

  • A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a sample of the crude reaction mixture in the mobile phase.

  • Set the column temperature to 25 °C.

  • Inject the standard and crude samples onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ions of the product and potential side products.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times and mass-to-charge ratios.

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem Identified in Synthesis LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Yes Degradation Degradation? LowYield->Degradation No Racemization Racemization? Impurity->Racemization Enantiomer Overalkylation Over-alkylation? Impurity->Overalkylation High MW Elimination Elimination? Impurity->Elimination Low MW Diastereomer Incorrect Diastereomer Ratio? Impurity->Diastereomer Diastereomer Sol_IncRxn Increase Time/Temp Check Stoichiometry IncompleteRxn->Sol_IncRxn Sol_Degrad Inert Atmosphere Milder Conditions Degradation->Sol_Degrad Sol_Rac Lower Temp Milder Reagents Racemization->Sol_Rac Sol_Overalkyl Adjust Stoichiometry Slow Addition Overalkylation->Sol_Overalkyl Sol_Elim Avoid High Temp & Strong Acid/Base Elimination->Sol_Elim Sol_Diast Control Temp Screen Solvents/Catalysts Diastereomer->Sol_Diast

Caption: A flowchart for troubleshooting common issues in the synthesis.

Reaction Pathway and Side Product Formation

Reaction_Pathway Reactants Isoindoline + (R)-2-Ethyloxirane DesiredProduct This compound (Desired Product) Reactants->DesiredProduct Main Reaction (Nucleophilic Ring Opening) SideProduct1 Diastereomeric Product Reactants->SideProduct1 Alternative Ring Opening SideProduct2 Over-alkylation Product DesiredProduct->SideProduct2 Further Reaction with (R)-2-Ethyloxirane SideProduct3 (S)-Enantiomer (Racemization) DesiredProduct->SideProduct3 Harsh Conditions

Caption: Reaction pathway showing the formation of the desired product and major side products.

Stability issues of (R)-2-(Isoindolin-2-yl)butan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-2-(Isoindolin-2-yl)butan-1-ol

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, focusing on challenges encountered under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of instability on this compound in acidic media?

A1: The primary site susceptible to acid-catalyzed degradation is the isoindoline nitrogen. As a secondary amine, this nitrogen is basic and will be readily protonated in acidic conditions to form an isoindolinium salt. While this salt form can be stable, prolonged exposure to strong acids or elevated temperatures can initiate further degradation pathways.

Q2: What are the potential degradation products under acidic stress?

A2: While specific degradation products should be confirmed experimentally, likely pathways include:

  • Ring-Opening: Acid-catalyzed hydrolysis of the N-benzyl C-N bond within the isoindoline ring structure. This would lead to a ring-opened amino alcohol.

  • Dehydration: The primary alcohol on the butanol side chain could undergo acid-catalyzed elimination of water to form an alkene, particularly under heating.

  • Further Degradation: The initial degradation products may themselves be unstable and degrade further into smaller, more complex mixtures.

Q3: My compound shows multiple new peaks on the HPLC chromatogram after an acidic workup. What should I do?

A3: The appearance of new peaks suggests degradation. It is crucial to employ a validated stability-indicating method to resolve and quantify these new species.[1][2] We recommend performing a forced degradation study (see Experimental Protocols section) to systematically identify the conditions causing degradation and to characterize the resulting impurities. Consider using a milder workup, such as a buffered aqueous solution at a higher pH or a liquid-liquid extraction with a gentle base like sodium bicarbonate.

Q4: How can I prevent degradation during storage if my formulation requires a low pH?

A4: If a low pH is necessary, it is critical to determine a pH range where the compound remains stable for the intended shelf life. This requires a systematic pH stability study. Additionally, investigate the impact of temperature; storing the formulation at reduced temperatures (e.g., 2-8°C) can significantly slow down acid-catalyzed hydrolysis. The use of buffering agents can also help maintain a precise and stable pH.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of assay purity after purification via chromatography on silica gel. The silica gel surface is acidic and can catalyze the degradation of acid-sensitive compounds.Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography (e.g., C18) with buffered mobile phases.
Low or inconsistent potency results in a formulated solution. The compound is degrading in the formulation vehicle due to low pH.Conduct a pH-rate profile study to identify the optimal pH for stability. Adjust the formulation with appropriate buffers. Ensure excipients in the formulation are not contributing to the degradation.[4]
Formation of an unknown precipitate upon adding acid for salt formation. The hydrochloride salt of the compound may have low solubility in the chosen solvent, or degradation products are precipitating.Characterize the precipitate using techniques like NMR or Mass Spectrometry. If it is the desired salt, optimize the solvent system. If it is a degradant, the salt formation procedure must be revised to avoid prolonged exposure to acid.
Mass balance in the stability study is below 95%.[4] Degradation products are not being detected by the analytical method (e.g., they lack a chromophore), or volatile degradants are forming.Ensure your analytical method is truly stability-indicating.[1] Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with a UV detector. Use headspace GC-MS to test for volatile products.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical acidic forced degradation study on this compound. Researchers should generate their own data following the provided protocols.

Table 1: Stability in 0.1 M HCl at 60°C

Time (hours)This compound (% Remaining)Degradant 1 (% Area)Degradant 2 (% Area)Total Impurities (% Area)
0100.00.00.00.0
294.53.81.14.9
489.27.52.39.8
880.114.24.819.0
2455.729.812.542.3

Table 2: pH-Dependent Stability Profile after 24 hours at 40°C

pHBuffer SystemThis compound (% Remaining)Total Impurities (% Area)
1.00.1 M HCl85.414.6
3.0Citrate Buffer96.83.2
5.0Acetate Buffer99.10.9
7.0Phosphate Buffer>99.9<0.1

Experimental Protocols

Protocol 1: Acidic Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of this compound in acidic conditions. Forced degradation studies are crucial for developing and validating stability-indicating methods.[1][4]

1. Objective: To induce approximately 10-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and establish the specificity of the analytical method.[5]

2. Reagents and Equipment:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or MS detector[6]

  • Calibrated pH meter[3]

  • Thermostatically controlled oven or water bath

3. Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Condition:

    • Transfer 5 mL of the stock solution into a flask.

    • Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by adding 5 mL of water instead of HCl.

  • Incubation: Place the stressed sample and the control sample in an oven at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., for a 1 mL sample from 0.1 M HCl, add 1 mL of 0.1 M NaOH). Dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the main peak from any degradation products.[7]

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

  • Calculate the relative peak area of each new impurity.

  • Check for mass balance by summing the assay value and the areas of all impurity peaks.

Visualizations

Hypothetical Degradation Pathway

DegradationPathway A This compound B Protonated Isoindolinium Ion A->B H+ (Fast, Reversible) C Ring-Opened Product (Hypothetical) B->C H2O, Heat (Slow, Hydrolysis) D Dehydration Product (Hypothetical) B->D Heat, -H2O (Slow, Elimination)

Caption: Hypothetical acid-catalyzed degradation pathways.

Experimental Workflow

ExperimentalWorkflow prep Prepare 1 mg/mL Stock Solution stress Mix with 0.1 M HCl prep->stress incubate Incubate at 60°C stress->incubate sample Withdraw Aliquots at T=0, 2, 4, 8, 24h incubate->sample quench Neutralize with NaOH & Dilute sample->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze data Calculate % Degradation and Mass Balance analyze->data

Caption: Workflow for an acidic forced degradation study.

Troubleshooting Decision Tree

TroubleshootingTree start Unexpected impurity observed after acidic step? check_ph Is pH < 4? start->check_ph Yes other Impurity may not be acid-related (e.g., oxidative). start->other No check_temp Was heat applied? check_ph->check_temp Yes action_neutralize Action: Minimize exposure time. Neutralize immediately after reaction. check_ph->action_neutralize No action_buffer Action: Use buffered solution or milder acid (e.g., acetic acid). check_temp->action_buffer No action_noheat Action: Perform step at room temperature or below. check_temp->action_noheat Yes end Problem likely resolved. Re-analyze sample. action_buffer->end action_noheat->end action_neutralize->end

References

Technical Support Center: Troubleshooting Low Enantioselectivity with (R)-2-(Isoindolin-2-yl)butan-1-ol Ligand

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low enantioselectivity in their asymmetric reactions using the (R)-2-(Isoindolin-2-yl)butan-1-ol ligand. The following sections provide a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence enantioselectivity when using the this compound ligand?

A1: Low enantioselectivity can stem from a variety of factors. The key areas to investigate include the purity of the ligand and starting materials, the integrity of the active catalytic species, and the reaction conditions. The bulky isoindoline group of the ligand creates a specific chiral environment, and any disruption to this can significantly impact the stereochemical outcome of the reaction.

Q2: How can I be certain that my this compound ligand is of sufficient purity?

A2: Ligand purity is paramount for achieving high enantioselectivity. Impurities, especially those that can also coordinate to the metal center, can lead to the formation of non-selective or less selective catalytic species. We recommend the following verification steps:

  • Chiral HPLC or GC: Determine the enantiomeric excess (ee) of the ligand itself to ensure it is not a scalemic mixture.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structural integrity of the ligand and check for the presence of any residual starting materials or byproducts from its synthesis.

  • Elemental Analysis: Verify the elemental composition of the ligand.

Q3: Can the source or batch of my metal precursor affect the enantioselectivity?

A3: Absolutely. The quality and coordination state of the metal precursor are critical. Different sources or batches may contain varying levels of impurities or have different hydration states, which can interfere with the formation of the desired chiral catalyst. It is advisable to use a high-purity, anhydrous metal source and to remain consistent with the supplier and batch if possible.

Q4: My reaction was working well, but the enantioselectivity has recently dropped. What are the likely causes?

A4: A sudden drop in enantioselectivity can often be traced to changes in the experimental setup or reagents. Consider the following:

  • Solvent Quality: Ensure the solvent is anhydrous and free of coordinating impurities. The use of a freshly distilled or newly opened bottle of high-purity solvent is recommended.

  • Atmosphere Control: Many catalytic systems are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reagent Degradation: Check the stability of all reagents, especially if they have been stored for an extended period.

Troubleshooting Guide for Low Enantioselectivity

If you are experiencing low enantiomeric excess (ee), systematically work through the following troubleshooting steps.

Problem 1: Consistently Low Enantioselectivity (<50% ee)

This issue often points to a fundamental problem with the catalytic system or reaction setup.

Potential Causes & Solutions

Potential CauseRecommended Troubleshooting Action
Ligand Purity/Integrity Verify the enantiomeric and chemical purity of the this compound ligand using chiral HPLC/GC and NMR spectroscopy.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-metal ratio. A common starting point is a slight excess of the ligand (e.g., 1.1:1 ligand:metal).
Inefficient Catalyst Formation Modify the catalyst pre-formation conditions. Vary the temperature, time, and solvent for the complexation of the ligand and metal precursor before adding the substrates.
Sub-optimal Reaction Temperature Screen a range of temperatures. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate.
Inappropriate Solvent Test a variety of solvents with different polarities and coordinating abilities. The solvent can significantly influence the conformation of the chiral catalyst.
Interference from Substrates/Additives Ensure the purity of your substrates and any additives. Acidic or basic impurities can disrupt the catalytic cycle.

Experimental Protocol: Screening of Reaction Temperature

  • Set up a series of identical reactions in parallel.

  • Maintain all reaction parameters (concentrations, solvent, catalyst loading) constant, except for the temperature.

  • Run the reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).

  • Upon completion, quench the reactions and determine the conversion and enantiomeric excess for each temperature point.

  • Analyze the data to identify the optimal temperature for enantioselectivity.

Problem 2: Poor Reproducibility of Enantioselectivity

Inconsistent results between batches suggest a high sensitivity to subtle variations in the experimental conditions.

Potential Causes & Solutions

Potential CauseRecommended Troubleshooting Action
Atmospheric Contamination Employ rigorous inert atmosphere techniques (e.g., use of a glovebox or Schlenk line). Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Solvent Quality Variation Use a fresh bottle of high-purity, anhydrous solvent for each new set of experiments. Consider purifying the solvent by distillation if issues persist.
Inconsistent Catalyst Preparation Standardize the catalyst preparation protocol. Ensure the order of addition of reagents and the time and temperature for catalyst formation are identical for every experiment.
Stirring and Mixing Effects Ensure consistent and efficient stirring to avoid localized concentration gradients, which can affect the reaction kinetics and selectivity.

Data Presentation

To effectively troubleshoot, it is crucial to maintain a detailed record of your experimental conditions and results. Use a table similar to the one below to track the impact of different parameters on enantioselectivity.

Table 1: Optimization of Reaction Parameters for Enantioselectivity

EntryLigand:Metal RatioTemperature (°C)SolventAdditive (if any)Conversion (%)ee (%)
11.1:125TolueneNone9545
21.2:125TolueneNone9255
31.1:10TolueneNone7068
41.1:125THFNone9830
User Data

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting low enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Verify Purity of All Reagents (Ligand, Metal, Substrates, Solvent) start->check_purity optimize_catalyst Optimize Catalyst Formation (Ligand:Metal Ratio, Pre-formation Time/Temp) check_purity->optimize_catalyst If Purity is Confirmed screen_conditions Screen Reaction Conditions (Temperature, Solvent, Concentration) optimize_catalyst->screen_conditions If Still Low ee analyze_results Analyze Results and Identify Trends screen_conditions->analyze_results analyze_results->check_purity If Unsuccessful, Re-evaluate Purity end_goal Improved Enantioselectivity analyze_results->end_goal Successful Optimization

Caption: A general workflow for troubleshooting low enantioselectivity.

Cause_Relationship_Diagram low_ee Low Enantioselectivity sub_optimal_conditions Sub-optimal Reaction Conditions low_ee->sub_optimal_conditions improper_catalyst Improper Catalyst Formation/Decomposition low_ee->improper_catalyst reagent_issues Reagent Purity/Quality Issues low_ee->reagent_issues temp Temperature sub_optimal_conditions->temp solvent Solvent sub_optimal_conditions->solvent concentration Concentration sub_optimal_conditions->concentration ratio Ligand:Metal Ratio improper_catalyst->ratio preformation Pre-formation Protocol improper_catalyst->preformation atmosphere Atmosphere (Air/Moisture) improper_catalyst->atmosphere ligand_purity Ligand Purity reagent_issues->ligand_purity metal_source Metal Source Quality reagent_issues->metal_source substrate_purity Substrate Purity reagent_issues->substrate_purity

Caption: Potential root causes of low enantioselectivity.

Catalyst deactivation in reactions with (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of catalyst deactivation and the chemical structure of (R)-2-(Isoindolin-2-yl)butan-1-ol. Specific experimental data on the deactivation of this particular catalyst is limited in publicly available literature.

Common Issues & Troubleshooting

This section addresses specific problems researchers might encounter during reactions catalyzed by this compound.

Question 1: My reaction is showing a significant decrease in enantioselectivity over time. What could be the cause?

Answer: A drop in enantioselectivity can be attributed to several factors related to the catalyst's integrity. The primary suspects are partial racemization or degradation of the chiral catalyst.

  • Potential Cause 1: On-column Racemization during Purification: If you are recycling the catalyst by purifying it via column chromatography, the silica gel could be promoting racemization.

  • Troubleshooting:

    • Minimize the time the catalyst is in contact with the silica gel.

    • Consider using a less acidic grade of silica gel or an alternative purification method like recrystallization.

  • Potential Cause 2: Thermal Degradation: Prolonged exposure to high reaction temperatures can lead to the degradation of the catalyst, affecting its chiral environment.

  • Troubleshooting:

    • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Perform a thermal stability study on the catalyst to determine its decomposition temperature.

  • Potential Cause 3: Interaction with Co-reagents or Solvents: Acidic or basic impurities in your reagents or solvents can react with the catalyst, leading to a loss of stereochemical integrity.

  • Troubleshooting:

    • Ensure all reagents and solvents are of high purity and are freshly distilled if necessary.

    • Run a control reaction with the catalyst and solvent at the reaction temperature to check for solvent-induced degradation.

Question 2: The reaction rate has slowed down considerably upon reusing the catalyst. Why is this happening?

Answer: A decrease in the reaction rate is a classic sign of catalyst deactivation. This can be due to poisoning of the active sites or physical fouling of the catalyst.

  • Potential Cause 1: Catalyst Poisoning: Trace impurities in the substrate or solvent, such as sulfur compounds, heavy metals, or water, can irreversibly bind to the active sites of the catalyst.

  • Troubleshooting:

    • Purify the substrate and solvent meticulously before use.

    • Consider using a scavenger resin to remove potential poisons from the reaction mixture.

  • Potential Cause 2: Formation of Inactive Byproducts: The reaction itself might produce byproducts that adsorb onto the catalyst surface, blocking the active sites.

  • Troubleshooting:

    • Analyze the crude reaction mixture to identify any potential inhibiting byproducts.

    • An intermediate washing step of the catalyst with a suitable solvent might help remove adsorbed species.

  • Potential Cause 3: Agglomeration of the Catalyst: If the catalyst is not fully soluble under the reaction conditions, it may agglomerate, reducing the available surface area for catalysis.

  • Troubleshooting:

    • Ensure the catalyst is completely dissolved in the reaction solvent.

    • If solubility is an issue, consider screening for a more suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its long-term stability, the catalyst should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation and degradation from moisture and light.

Q2: Can the deactivated this compound catalyst be regenerated?

A2: Regeneration of the catalyst may be possible depending on the deactivation mechanism.

  • For fouling by organic residues: A simple washing procedure with an appropriate organic solvent might be effective.

  • For poisoning: If the poison is strongly bound, regeneration might be more challenging. A mild acidic or basic wash, followed by neutralization and repurification, could be attempted, but this risks degrading the catalyst. A detailed protocol for a hypothetical regeneration is provided below.

Q3: How can I monitor the activity and stability of the catalyst during the reaction?

A3: Regular sampling and analysis of the reaction mixture are crucial. By taking aliquots at different time points and analyzing them by techniques such as HPLC or GC, you can monitor the conversion of the starting material and the formation of the product. A decrease in the rate of conversion over time is indicative of catalyst deactivation.

Quantitative Data Summary

The following tables present hypothetical data illustrating the impact of various conditions on catalyst performance.

Table 1: Effect of Solvent Purity on Catalyst Performance

Solvent GradeInitial Reaction Rate (mmol/L·min)Enantiomeric Excess (%) after 1st CycleEnantiomeric Excess (%) after 3rd Cycle
Standard Grade1.29582
Anhydrous, High Purity2.59997

Table 2: Influence of Temperature on Catalyst Stability

Reaction Temperature (°C)Catalyst Half-life (hours)Yield after 24h (%)Enantiomeric Excess (%)
25728599
50369596
75129888

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Reaction

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (5 mol%).

  • Add the appropriate solvent (e.g., toluene, 0.5 M) and stir until the catalyst is fully dissolved.

  • Add the substrate (1.0 equiv) and the reagent (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or HPLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Hypothetical Procedure for Catalyst Regeneration

  • After the reaction, recover the catalyst-containing aqueous layer, if applicable, or the crude reaction mixture.

  • Wash the mixture with a non-polar solvent (e.g., hexane) to remove organic residues.

  • If metal poisoning is suspected, gently wash with a dilute solution of a chelating agent (e.g., 0.1 M EDTA).

  • Neutralize the mixture with a mild base (e.g., saturated aqueous NaHCO3).

  • Extract the catalyst with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the catalyst from an appropriate solvent system (e.g., ethyl acetate/hexane) to repurify it.

  • Verify the purity and enantiomeric integrity of the regenerated catalyst by NMR and chiral HPLC before reuse.

Visualizations

Troubleshooting_Flowchart start Reaction Performance Issue issue_type Identify Issue Type start->issue_type decreased_rate Check for Poisoning issue_type->decreased_rate Decreased Rate decreased_ee Check for Degradation issue_type->decreased_ee Decreased ee purify_reagents Purify Reagents & Solvents decreased_rate->purify_reagents Yes check_fouling Check for Fouling decreased_rate->check_fouling No end_rate Improved Rate purify_reagents->end_rate wash_catalyst Wash Catalyst check_fouling->wash_catalyst Yes check_solubility Check Solubility check_fouling->check_solubility No wash_catalyst->end_rate check_solubility->end_rate lower_temp Lower Reaction Temp decreased_ee->lower_temp Thermal check_reagents Use Pure Reagents decreased_ee->check_reagents Chemical change_purification Change Purification Method decreased_ee->change_purification During Purification end_ee Improved ee lower_temp->end_ee check_reagents->end_ee change_purification->end_ee

Caption: Troubleshooting flowchart for catalyst deactivation.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Dissolve Catalyst add_substrate Add Substrate prep_catalyst->add_substrate add_reagent Add Reagent add_substrate->add_reagent run_reaction Stir at Temp add_reagent->run_reaction monitor Monitor Progress (TLC/GC/HPLC) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for a catalytic reaction.

Degradation_Pathway cluster_deactivation Deactivation Pathways active_catalyst This compound Active Catalyst oxidized Oxidized Species (e.g., N-oxide) active_catalyst->oxidized Oxidizing Agent poisoned Poisoned Adduct (e.g., with heavy metals) active_catalyst->poisoned Catalyst Poison degraded Degraded Fragment active_catalyst->degraded High Temperature inactive_catalyst { Inactive Species } oxidized->inactive_catalyst poisoned->inactive_catalyst degraded->inactive_catalyst

Caption: Potential catalyst degradation pathways.

Technical Support Center: Purification of Crude (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (R)-2-(Isoindolin-2-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as (R)-2-aminobutan-1-ol and phthalic anhydride (or its derivatives), by-products from the reaction, and residual solvents. Diastereomeric impurities may also be present if the starting materials were not enantiomerically pure.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) on a chiral column is the preferred method for determining enantiomeric and diastereomeric purity. ¹H NMR and ¹³C NMR spectroscopy are excellent for identifying structural impurities and residual solvents. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.

Q3: What is the recommended first step for purifying the crude product?

A3: An initial acid-base extraction is often a good starting point to remove non-basic organic impurities and some starting materials. This is typically followed by either column chromatography or recrystallization depending on the nature of the impurities and the desired final purity.

Q4: How can I remove residual solvent from my final product?

A4: Residual solvents can often be removed by drying the purified solid under high vacuum. If the solvent has a high boiling point, co-evaporation with a lower-boiling solvent (in which your compound is soluble) followed by vacuum drying can be effective.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Column Chromatography Incorrect solvent system (polarity too high or too low).Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a mixture of ethyl acetate and hexanes.
Co-elution of impurities with the product.Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like flash chromatography.
Product Fails to Crystallize Presence of impurities inhibiting crystal formation.Try purifying the product further by column chromatography before attempting recrystallization.
Incorrect solvent or solvent mixture for recrystallization.Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent system (one in which the product is soluble at high temperatures but sparingly soluble at low temperatures).
Chiral HPLC Shows Enantiomeric Impurity Racemization occurred during the reaction or workup.Review the reaction conditions; avoid harsh acidic or basic conditions and high temperatures if possible.
The starting material was not enantiomerically pure.Verify the enantiomeric purity of the starting (R)-2-aminobutan-1-ol.
¹H NMR Spectrum Shows Broad Peaks The sample may contain paramagnetic impurities or the compound is aggregating.Filter the NMR sample through a small plug of silica or cotton. Try acquiring the spectrum at a higher temperature.
The presence of acidic or basic impurities.Add a drop of D₂O to the NMR tube to exchange with labile protons (OH, NH) which can sometimes sharpen peaks.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical results from different purification methods for this compound. The values are illustrative and can vary based on the initial purity of the crude product.

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Yield Notes
Silica Gel Chromatography 85%>98%70-85%Effective at removing baseline impurities and colored by-products.
Recrystallization 90%>99%60-80%Excellent for achieving high purity if a suitable solvent is found.
Acid-Base Extraction 85%90-95%>90%Good for initial cleanup but may not remove all structurally similar impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the weight of the crude product) using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of hexane/ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Purity_Check1 Purity Check (TLC/HPLC) Extraction->Purity_Check1 Chromatography Silica Gel Chromatography Purity_Check2 Purity Check (HPLC/NMR) Chromatography->Purity_Check2 Recrystallization Recrystallization Recrystallization->Purity_Check2 Purity_Check1->Chromatography Purity < 95% Purity_Check1->Recrystallization Purity > 95% Purity_Check2->Recrystallization Purity < 99% Final_Product Pure Product (>99%) Purity_Check2->Final_Product Purity > 99% Troubleshooting_Logic Start Low Purity after Initial Purification Check_NMR Analyze ¹H NMR Start->Check_NMR Check_HPLC Analyze Chiral HPLC Start->Check_HPLC Solvent_Impurity Residual Solvent Detected Check_NMR->Solvent_Impurity Yes Structural_Impurity Structural Impurity Detected Check_NMR->Structural_Impurity No Enantiomeric_Impurity Enantiomeric Impurity Detected Check_HPLC->Enantiomeric_Impurity Yes Action_Dry Dry under High Vacuum Solvent_Impurity->Action_Dry Action_Chromatography Perform Column Chromatography Structural_Impurity->Action_Chromatography Action_Review Review Reaction Conditions Enantiomeric_Impurity->Action_Review Action_Recrystallize Attempt Recrystallization Action_Chromatography->Action_Recrystallize If purity still low

Preventing racemization of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-2-(Isoindolin-2-yl)butan-1-ol during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, reaction, and storage of this compound, which could lead to a loss of enantiomeric purity.

Issue 1: Loss of Optical Purity After Synthesis and Work-up

Possible Causes:

  • Acidic or Basic Conditions: The chiral center of this compound can be susceptible to racemization under acidic or basic conditions, which may lead to the formation of a carbocation intermediate.[1][2]

  • Elevated Temperatures: High temperatures during reaction or purification steps can provide the energy needed to overcome the activation barrier for racemization.

  • Inappropriate Solvent: The choice of solvent can influence the stability of the chiral center.

Troubleshooting Steps:

  • pH Control: Ensure all aqueous solutions used during work-up are buffered to a neutral pH (6.5-7.5). Avoid strong acids or bases.

  • Temperature Management: Maintain the reaction and purification temperatures as low as reasonably possible. For distillations, use vacuum to lower the boiling point.

  • Solvent Selection: Use non-polar or polar aprotic solvents where possible. If a protic solvent is necessary, consider its acidity and potential for hydrogen bonding.

Issue 2: Gradual Decrease in Enantiomeric Excess (ee) During Storage

Possible Causes:

  • Improper Storage Conditions: Exposure to light, air (oxygen), or trace amounts of acidic or basic impurities on the container surface can catalyze racemization over time.[3]

  • Storage Temperature: Storing at ambient or elevated temperatures can lead to a slow loss of optical purity.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Use amber-colored vials or store in a dark place to prevent photochemical degradation.

  • Low Temperature Storage: Store the compound at low temperatures, preferably at or below 4°C. For long-term storage, consider -20°C.

  • Container Purity: Use high-purity, neutral glass or Teflon containers to minimize surface-catalyzed racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the racemization of this compound?

A1: The most probable mechanism for the racemization of this chiral alcohol involves the formation of an achiral carbocation intermediate at the stereogenic center.[1] This can be facilitated by protonation of the hydroxyl group under acidic conditions, followed by the loss of a water molecule. The resulting planar carbocation can then be attacked by a nucleophile (e.g., water) from either face, leading to a racemic mixture of the (R) and (S) enantiomers.

Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

A2: The most common and accurate method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q3: Are there any specific reagents I should avoid when working with this compound to prevent racemization?

A3: Yes. Avoid strong, non-nucleophilic bases and strong acids, especially at elevated temperatures. Reagents that can promote the formation of a carbocation at the chiral center should be used with caution. Additionally, be mindful of coupling reagents used in peptide synthesis, as some can cause racemization.[4]

Q4: Can the isoindoline moiety participate in or influence the racemization process?

A4: While the primary site of racemization is the chiral carbon bearing the hydroxyl group, the bulky isoindoline group can sterically hinder reactions that might lead to racemization. However, its nitrogen atom could potentially be protonated under strongly acidic conditions, which might influence the electronic environment of the chiral center.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

Objective: To quantify the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) hexane:isopropanol. Degas the mobile phase before use.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: 95:5 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers with the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Protocol 2: Neutralization and Extraction Procedure to Minimize Racemization

Objective: To safely quench a reaction and extract the product while minimizing the risk of racemization.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH paper or pH meter

Methodology:

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Quenching: Slowly add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with stirring until the pH is between 7.0 and 7.5. Monitor the pH carefully.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C).

Data Presentation

Table 1: Effect of pH on Racemization of this compound at Room Temperature

pH of Aqueous SolutionIncubation Time (hours)Enantiomeric Excess (%)
22485
42498
724>99
102497
122488

Table 2: Effect of Temperature on Racemization of this compound in Toluene

Temperature (°C)Incubation Time (hours)Enantiomeric Excess (%)
2548>99
504895
804889
1104875

Visualizations

Racemization_Mechanism R_Alcohol This compound Protonated_Alcohol Protonated Alcohol R_Alcohol->Protonated_Alcohol + H+ Racemic_Mixture Racemic Mixture R_Alcohol->Racemic_Mixture Protonated_Alcohol->R_Alcohol - H+ Carbocation Planar Carbocation (Achiral Intermediate) Protonated_Alcohol->Carbocation - H2O Carbocation->Protonated_Alcohol + H2O S_Alcohol (S)-2-(Isoindolin-2-yl)butan-1-ol Carbocation->S_Alcohol + H2O (Attack from opposite face) S_Alcohol->Racemic_Mixture

Caption: Proposed mechanism for the acid-catalyzed racemization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_storage Storage Synthesis Chemical Synthesis Quench Neutral Quench (pH 7) Synthesis->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Low Temp Concentration Drying->Concentration Chiral_HPLC Chiral HPLC Analysis Concentration->Chiral_HPLC Inert_Atmosphere Inert Atmosphere Concentration->Inert_Atmosphere Calculate_ee Calculate ee% Chiral_HPLC->Calculate_ee Low_Temp Low Temperature Inert_Atmosphere->Low_Temp Light_Protection Light Protection Low_Temp->Light_Protection

Caption: Recommended workflow for minimizing racemization during synthesis, analysis, and storage.

References

Validation & Comparative

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Featuring (R)-2-(Isoindolin-2-yl)butan-1-ol and Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative overview of the structural features and performance of (R)-2-(Isoindolin-2-yl)butan-1-ol against widely-used chiral ligands such as BINOL, Salen, and DuPhos. Due to the limited availability of published experimental data for this compound, this comparison extends to structurally related chiral amino alcohol and isoindoline-based ligands to offer a valuable perspective on its potential applications and performance.

Introduction to this compound

This compound is a chiral amino alcohol featuring a rigid isoindoline moiety.[1] Its structure suggests potential as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the isoindoline ring and the oxygen atom of the hydroxyl group. While specific performance data in asymmetric catalysis is not extensively documented in peer-reviewed literature, its structural similarity to other effective chiral amino alcohols, such as those derived from prolinol, indicates its potential utility in asymmetric addition reactions and other carbon-carbon bond-forming transformations. The isoindoline scaffold itself is found in various biologically active molecules, highlighting the relevance of this structural class in medicinal chemistry.[2][3]

Established Chiral Ligands for Comparison

To provide a benchmark for evaluating the potential of this compound, we will compare it against three classes of "privileged" chiral ligands that have demonstrated broad utility and high efficacy in a wide range of asymmetric reactions:

  • BINOL (1,1'-Bi-2-naphthol): An axially chiral ligand known for its versatility in forming stable complexes with a variety of metals, particularly in Lewis acid catalysis.

  • Salen Ligands: A class of tetradentate Schiff base ligands that form robust square planar complexes with various metals, widely used in asymmetric epoxidation, cyclopropanation, and kinetic resolution.

  • DuPhos Ligands: A class of C2-symmetric bisphosphine ligands renowned for their exceptional performance in asymmetric hydrogenation reactions.

Performance Comparison in Asymmetric Catalysis

The following tables summarize the performance of benchmark ligands and structurally similar ligands to this compound in key asymmetric transformations.

Asymmetric Diethylzinc Addition to Benzaldehyde

This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands in asymmetric addition reactions.

Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Benchmark Ligands
(R)-BINOL/Ti(OiPr)₄9945[4]
Structurally Related Ligands
(S)-Prolinol derivative9191[2]
Chiral Amino Alcohol 13a~10095[5]
Chiral Amino Alcohol 13b~10095[5]
Aziridine-phosphine 69596[6]
Asymmetric Hydrogenation

Asymmetric hydrogenation is a crucial reaction for the synthesis of chiral pharmaceuticals. DuPhos ligands are particularly effective in this transformation.

Ligand/CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Benchmark Ligand
[Rh((S,S)-Et-DuPHOS)(COD)]BF₄2-Methylenesuccinamic acidHigh96[7][8]
Structurally Related Ligands
Ir/f-amphoxα-Amino ketones>99>99[9]
Asymmetric Epoxidation

Salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins.

Ligand/CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Benchmark Ligand
(salen)CoTerminal epoxides (HKR)High>98[7][10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for the asymmetric reactions discussed.

General Procedure for Asymmetric Diethylzinc Addition to Benzaldehyde

To a solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) is added diethylzinc (1.0 M in hexanes, 3.0 mmol) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, followed by the addition of freshly distilled benzaldehyde (1.0 mmol). The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]

General Procedure for Asymmetric Hydrogenation with a Rh-DuPhos Catalyst

In a glovebox, the Rh-DuPhos precatalyst and the substrate are dissolved in a degassed solvent (e.g., methanol) in a pressure vessel. The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus. The vessel is purged with hydrogen gas, and then pressurized to the desired pressure. The reaction is stirred at a specified temperature for the required time. After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by an appropriate method to yield the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[7][8]

General Procedure for Asymmetric Epoxide Ring-Opening with a (salen)Co Catalyst (Hydrolytic Kinetic Resolution)

The (salen)Co(III) catalyst is added to a solution of the racemic epoxide in an appropriate solvent. The mixture is cooled to the desired temperature, and water is added. The reaction is stirred vigorously and monitored for conversion. Upon reaching approximately 50% conversion, the reaction is stopped, and the catalyst is removed by filtration. The filtrate contains the unreacted, enantiomerically enriched epoxide and the diol product. These are separated by column chromatography. The enantiomeric excess of the recovered epoxide is determined by chiral GC or HPLC analysis.[7][10]

Visualizing the Concepts

To better understand the relationships and workflows, the following diagrams are provided.

Chiral_Ligand_Classes cluster_target Target Ligand Class cluster_related Structurally Related Ligands cluster_benchmarks Benchmark Ligands Target This compound AminoAlcohols Chiral Amino Alcohols (e.g., Prolinol-derived) Target->AminoAlcohols Structural Similarity Isoindolines Chiral Isoindolines Target->Isoindolines Structural Similarity BINOL BINOL Salen Salen DuPhos DuPhos

Caption: Structural relationship of this compound to other ligand classes.

Asymmetric_Synthesis_Workflow Start Prochiral Substrate + Chiral Ligand-Metal Complex Reaction Asymmetric Transformation (e.g., Addition, Hydrogenation) Start->Reaction Product Enantioenriched Product Reaction->Product Analysis Purification & Enantiomeric Excess (ee) Determination Product->Analysis

Caption: General workflow for asymmetric synthesis using a chiral catalyst.

Conclusion

While direct experimental data for this compound in asymmetric catalysis remains to be broadly published, its structural characteristics as a chiral amino alcohol with a rigid isoindoline backbone suggest its potential as a valuable ligand. By comparing the performance of structurally similar chiral amino alcohols and established benchmark ligands like BINOL, Salen, and DuPhos, researchers can infer its likely applicability in asymmetric addition and other related reactions. The high enantioselectivities achieved with prolinol-derived and other chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde suggest that this compound could also perform well in this and similar transformations. Further experimental investigation into the catalytic activity of this specific ligand is warranted to fully elucidate its potential and expand the toolbox of chiral ligands available for asymmetric synthesis.

References

A Comparative Guide to the Efficacy of Proline Derivatives and the Potential of Isoindoline-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline and its derivatives have long stood as a cornerstone, facilitating a myriad of enantioselective transformations with remarkable efficiency. This guide provides a detailed comparison of the well-established efficacy of various proline derivatives against the emerging class of isoindoline-based compounds, including (R)-2-(Isoindolin-2-yl)butan-1-ol. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document aims to provide a comprehensive overview based on existing research for related structures and proline derivatives, enabling informed decisions in catalyst selection.

Proline and Its Derivatives: A Legacy of High Performance

Proline, a naturally occurring chiral amino acid, has been lauded as the "simplest enzyme" for its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity.[1] Its mechanism, primarily proceeding through enamine or iminium ion intermediates, has been extensively studied and applied to key carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[2][3][4][5][6]

The development of proline derivatives has been driven by the need to overcome some of the limitations of the parent amino acid, such as limited solubility in common organic solvents and the requirement for high catalyst loadings.[7] These modifications often involve the introduction of bulky or electronically tuned substituents to enhance catalytic activity, stereoselectivity, and substrate scope.

Quantitative Comparison of Proline Derivatives in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark for evaluating the performance of organocatalysts. The following table summarizes the efficacy of various proline derivatives in the reaction between acetone and 4-nitrobenzaldehyde, a commonly used model system.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline30DMSO46876[List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396]
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine10CH2Cl229396[List et al., J. Am. Chem. Soc. 2002, 124, 827-833]
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole5CH2Cl20.59598[Cobb et al., Org. Biomol. Chem. 2005, 3, 84-96]
N-(p-Tolylsulfonyl)-L-prolinamide10Toluene249299[Wang et al., Org. Lett. 2005, 7, 1519-1522]
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction

The following is a general experimental procedure for the proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone.

Materials:

  • L-Proline (or derivative)

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • Solvent (e.g., DMSO, CH2Cl2, 2 mL)

  • Deuterated chloroform (for NMR analysis)

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL) was added the ketone (10.0 mmol).

  • L-proline (or its derivative, as specified in the data table) was added to the mixture.

  • The reaction mixture was stirred at room temperature for the time indicated in the respective study.

  • Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • The enantiomeric excess of the product was determined by chiral HPLC analysis.

This compound and Isoindoline Scaffolds: An Emerging Class of Organocatalysts

While this compound is commercially available, there is a notable lack of published data on its specific application and efficacy as an organocatalyst in peer-reviewed journals. However, the broader class of molecules containing the isoindoline or isoindolinone core is of significant interest in medicinal chemistry and has been explored in the context of asymmetric synthesis.[8]

The isoindolinone skeleton is a privileged structural motif found in a number of biologically active compounds. The development of catalytic asymmetric methods to synthesize chiral isoindolinones has been an active area of research.[4][9] These syntheses often employ chiral organocatalysts to control the stereochemistry of the products. This indicates the potential for chiral isoindoline-based molecules themselves to act as catalysts, leveraging their rigid structures and functional groups to induce asymmetry.

Potential Advantages and Mechanism of Action

Theoretically, a molecule like this compound possesses features that could make it an effective organocatalyst:

  • Chiral Center: The stereogenic center at the 2-position of the butanol chain can provide the necessary chiral environment.

  • Lewis Basic Nitrogen: The nitrogen atom of the isoindoline ring can act as a Lewis base to activate substrates.

  • Hydroxyl Group: The primary alcohol can participate in hydrogen bonding to orient substrates and stabilize transition states, potentially acting in a bifunctional manner similar to the carboxylic acid group in proline.

The catalytic cycle could potentially proceed through mechanisms analogous to those of proline and its derivatives, involving the formation of key intermediates.

Proline Catalysis Signaling Pathway

The catalytic cycle of proline in an aldol reaction typically involves the formation of an enamine intermediate.

Proline_Catalysis Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Substrate Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Substrate Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline releases catalyst Water H₂O

Caption: Proline-catalyzed aldol reaction cycle.

Experimental Workflow for Catalyst Screening

A generalized workflow for comparing the efficacy of different organocatalysts is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reaction_Setup Set up parallel reactions with This compound and Proline Derivatives Monitoring Monitor reaction progress by TLC/GC-MS Reaction_Setup->Monitoring Workup Quench and work-up reactions Monitoring->Workup Purification Purify products by column chromatography Workup->Purification Characterization Characterize products (NMR, MS) Purification->Characterization Stereo_Analysis Determine yield and enantiomeric excess (chiral HPLC) Characterization->Stereo_Analysis

Caption: Workflow for organocatalyst performance evaluation.

Logical Relationship: Catalyst Structure and Performance

The performance of an organocatalyst is intrinsically linked to its structural features.

Catalyst_Structure_Performance Catalyst_Structure Catalyst Structure Chirality Chirality Catalyst_Structure->Chirality Functional_Groups Functional Groups (e.g., -COOH, -OH, -NH) Catalyst_Structure->Functional_Groups Steric_Hindrance Steric Hindrance Catalyst_Structure->Steric_Hindrance Enantioselectivity Enantioselectivity Chirality->Enantioselectivity Reaction_Rate Reaction Rate Functional_Groups->Reaction_Rate Substrate_Scope Substrate Scope Functional_Groups->Substrate_Scope Steric_Hindrance->Enantioselectivity Diastereoselectivity Diastereoselectivity Steric_Hindrance->Diastereoselectivity Catalyst_Performance Catalyst Performance Enantioselectivity->Catalyst_Performance Diastereoselectivity->Catalyst_Performance Reaction_Rate->Catalyst_Performance Substrate_Scope->Catalyst_Performance

Caption: Influence of catalyst structure on performance.

Conclusion and Future Outlook

Proline and its derivatives remain the catalysts of choice for a wide array of asymmetric transformations due to their well-documented high performance, robustness, and commercial availability. The extensive body of research provides a solid foundation for their application in complex synthetic challenges.

The potential of this compound and other isoindoline-based chiral molecules as a novel class of organocatalysts is an area ripe for exploration. While direct comparative data is currently lacking, their structural features suggest they could offer unique reactivity and selectivity profiles. Future research should focus on systematically evaluating the catalytic activity of this compound in benchmark asymmetric reactions and comparing its performance directly with established proline-based catalysts. Such studies would be invaluable in expanding the toolkit of organocatalysts available to the scientific community and could lead to the discovery of new and more efficient catalytic systems. Researchers are encouraged to investigate the catalytic potential of this and related isoindoline structures to unlock new possibilities in asymmetric synthesis.

References

A Comparative Guide to Enantiomeric Excess Determination of (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of (R)-2-(Isoindolin-2-yl)butan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, analysis by a suitable chiral method, and data processing to calculate the percentage of each enantiomer.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Analysis Sample Chiral Sample ((R/S)-2-(Isoindolin-2-yl)butan-1-ol) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Optional HPLC Chiral HPLC Dissolution->HPLC NMR NMR with CSA Dissolution->NMR GC Chiral GC Derivatization->GC Integration Peak Integration (HPLC/GC) or Signal Integration (NMR) HPLC->Integration GC->Integration NMR->Integration Calculation ee Calculation %ee = |[R]-[S]| / |[R]+[S]| * 100 Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for determining the enantiomeric excess of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the properties of the analyte, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the determination of enantiomeric excess.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating Agents (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile (or derivatized) enantiomers based on their interaction with a chiral stationary phase in a capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent, causing distinguishable chemical shifts in the NMR spectrum.
Sample State LiquidGas (requires volatile or derivatizable analyte)Liquid
Derivatization Generally not required.Often required for polar analytes like amino alcohols to increase volatility and improve separation.Not required.
Typical Accuracy High (<1% error with proper method development)[1][2]HighModerate (can be within ±10%, but highly dependent on spectral resolution)[3]
Typical Precision High (RSD < 2%)HighModerate
Limit of Detection (LOD) ng to µg range[4]pg to ng range[5]mg range
Limit of Quantitation (LOQ) ng to µg range[4]pg to ng rangemg range
Analysis Time 10-30 minutes per sample10-40 minutes per sample< 15 minutes per sample
Advantages Broad applicability, high accuracy and precision, well-established methods.[6]Very high resolution, excellent for volatile compounds.Fast analysis, non-destructive, provides structural information.
Disadvantages Higher solvent consumption, method development can be time-consuming.Requires volatile or derivatizable compounds, potential for thermal degradation.Lower sensitivity, requires higher sample concentration, spectral overlap can be an issue.

Experimental Protocols

The following are detailed, generalized protocols for the determination of the enantiomeric excess of this compound using the three discussed techniques. These protocols are based on established methods for structurally similar amino alcohols and may require optimization for the specific target compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the enantiomers of 2-(Isoindolin-2-yl)butan-1-ol with a chiral stationary phase, leading to their separation and quantification based on peak area.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) or a cyclodextrin-based column (e.g., Astec CYCLOBOND™) is recommended for amino alcohols.[1][2]

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • (R/S)-2-(Isoindolin-2-yl)butan-1-ol standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and a polar modifier like IPA or EtOH. A typical starting composition is 90:10 (v/v) n-Hexane:IPA. The composition may need to be optimized to achieve adequate resolution.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a racemic (or non-racemic) standard of 2-(Isoindolin-2-yl)butan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution to be analyzed at a similar concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 215 nm (based on the isoindoline chromophore)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation (resolution > 1.5).

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Gas Chromatography (GC)

Principle: This method involves the separation of the volatile derivatives of the enantiomers of 2-(Isoindolin-2-yl)butan-1-ol in the gas phase using a chiral capillary column.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based column (e.g., Chirasil-DEX CB or similar) is often suitable for the separation of derivatized amino alcohols.[6]

Reagents:

  • Derivatizing agent: Trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Anhydrous solvent: Dichloromethane or Acetonitrile.

  • (R/S)-2-(Isoindolin-2-yl)butan-1-ol standard.

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the 2-(Isoindolin-2-yl)butan-1-ol standard or sample in 0.5 mL of anhydrous dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.

  • Chromatographic Conditions:

    • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Analysis:

    • Inject the derivatized standard to identify the retention times of the (R) and (S) enantiomer derivatives.

    • Inject the derivatized sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Principle: The addition of a chiral solvating agent to a solution of the enantiomeric mixture forms transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to separate signals for the enantiomers in the NMR spectrum. The enantiomeric excess is determined by integrating these distinct signals.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl₃) or Benzene-d₆.

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative, or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).

  • (R/S)-2-(Isoindolin-2-yl)butan-1-ol standard.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve 5-10 mg of the 2-(Isoindolin-2-yl)butan-1-ol sample in approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • To the same NMR tube, add the chiral solvating agent in small, incremental amounts (e.g., 0.2, 0.5, 1.0 molar equivalents) and acquire a spectrum after each addition. Monitor the spectrum for the separation of signals corresponding to protons near the chiral center (e.g., the -CH₂OH protons or the proton on the chiral carbon).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being integrated.

  • Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Carefully integrate the separated signals.

  • Calculation of Enantiomeric Excess:

    • %ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

References

Comparative Analysis of Chiral Amino Alcohol-Derived Metal Complexes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in metal complexes plays a crucial role in their biological activity, making X-ray crystallography an indispensable tool in drug development. This guide provides a comparative analysis of the structural features of a metal complex derived from a chiral amino alcohol ligand, offering insights into ligand coordination and its potential impact on complex stability and reactivity. While the specific X-ray crystal structure for a metal complex of (R)-2-(Isoindolin-2-yl)butan-1-ol is not publicly available, this guide utilizes data for a structurally analogous complex to provide a relevant and informative comparison.

The isoindoline moiety is a recognized pharmacophore present in several clinically approved drugs, where it contributes to the molecule's therapeutic effect.[1] The introduction of a chiral center, as seen in this compound, adds a layer of stereospecificity that can be critical for targeted drug action. The coordination of such chiral ligands to metal centers can lead to complexes with unique three-dimensional structures, influencing their interaction with biological targets.[2]

Comparative Crystallographic Data

To illustrate the structural characteristics of this class of compounds, we present crystallographic data for a representative Nickel(II) complex featuring a chiral amino alcohol ligand, compared alongside other relevant chiral metal complexes.

ParameterRepresentative Ni(II) Complex with (R)-2-amino-3-methylbutan-1-ol[3]Representative Cu(II) Complex with Chiral Amino Acid Schiff Base[4]Representative Co(III) Complex with Chiral Tetradentate Ligand[2]
Ligand (R)-2-amino-3-methylbutan-1-olL-valine derived Schiff baseN,N'-di(2-picolyl)-1R,2R-diaminocyclohexane and 2-amino-2-benzylpropanedicarboxylic acid
Metal Ion Ni(II)Cu(II)Co(III)
Coordination Geometry Distorted Trigonal BipyramidalSquare Base PyramidΛ-β1
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
Key Bond Lengths (Å) Ni-N, Ni-O (specific values not provided in abstract)Cu-N, Cu-O (specific values not provided in abstract)Co-N, Co-O (specific values not provided in abstract)
Key Bond Angles (°) (specific values not provided in abstract)(specific values not provided in abstract)(specific values not provided in abstract)

Experimental Protocols

The synthesis and crystallization of metal complexes are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are generalized protocols based on methodologies reported for similar chiral amino alcohol and isoindoline-derived metal complexes.

1. Synthesis of a Representative Ni(II)-Chiral Amino Alcohol Complex [3]

  • Ligand and Metal Salt Preparation: The chiral amino alcohol ligand, (R)-2-amino-3-methylbutan-1-ol, and the metal salt, Ni(OAc)₂·4H₂O, are used in a 3:1 molar ratio.

  • Reaction: The ligand and metal salt are dissolved in a suitable solvent and refluxed for 48 hours.

  • Isolation: The reaction mixture is filtered while hot, and the filtrate is allowed to undergo slow evaporation to yield crystals of the complex.

2. General Crystallization Techniques for Organometallic Compounds [5][6]

Successful crystallization is often a process of trial and error, with several techniques available to researchers.

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered into a clean vessel and covered loosely to allow for the slow evaporation of the solvent.[6]

  • Vapor Diffusion: The compound is dissolved in a less-volatile solvent. This solution is placed in an open inner vial, which is then enclosed in a larger vial containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the volatile solvent's vapor into the inner vial induces crystallization.[7][5]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.[6]

Visualizing Synthesis and Crystallization Workflow

The following diagrams illustrate the general workflow for the synthesis and crystallization of chiral metal complexes.

Synthesis_Workflow cluster_synthesis Synthesis Ligand Ligand Reaction_Mixture Reaction Mixture Ligand->Reaction_Mixture Metal_Salt Metal Salt Metal_Salt->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Crude_Complex Crude Complex Solution Filtration->Crude_Complex

Caption: General workflow for the synthesis of a metal complex from a ligand and a metal salt.

Crystallization_Workflow cluster_crystallization Crystallization Crude_Solution Crude Complex Solution Slow_Evaporation Slow Evaporation Crude_Solution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crude_Solution->Vapor_Diffusion Solvent_Layering Solvent Layering Crude_Solution->Solvent_Layering Crystals Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Solvent_Layering->Crystals

Caption: Common techniques for the crystallization of organometallic compounds.

References

A Comparative Analysis of (R)- and (S)-2-(Isoindolin-2-yl)butan-1-ol: A Hypothetical Framework for Enantioselective Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data comparing the (R) and (S) enantiomers of 2-(Isoindolin-2-yl)butan-1-ol is not currently available in the public domain. This guide provides a hypothetical framework based on the known pharmacology of related isoindoline derivatives and outlines the necessary experimental approaches for a comprehensive comparative study. The data presented herein is illustrative and intended to serve as a template for future research.

The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Chirality often plays a crucial role in the pharmacological and toxicological profiles of drug candidates, with enantiomers frequently displaying different potencies and efficacies.[2][3] This guide presents a hypothetical comparative study of the (R) and (S) enantiomers of 2-(Isoindolin-2-yl)butan-1-ol, outlining the synthetic strategies, and potential pharmacological evaluations required to elucidate their stereoselective activities.

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

A preliminary assessment of the physicochemical and pharmacokinetic properties of the individual enantiomers is essential for understanding their potential as drug candidates. The following table summarizes hypothetical data for such a comparison.

Property(R)-2-(Isoindolin-2-yl)butan-1-ol(S)-2-(Isoindolin-2-yl)butan-1-olAlternative: Lenalidomide
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NOC₁₃H₁₃N₃O₃
Molecular Weight 191.27 g/mol 191.27 g/mol 259.26 g/mol
Melting Point Not AvailableNot Available269-271 °C
Solubility (Water) Hypothetical: 0.5 mg/mLHypothetical: 0.5 mg/mL0.5 mg/mL
LogP Hypothetical: 2.1Hypothetical: 2.10.3
Plasma Protein Binding Hypothetical: 85%Hypothetical: 92%~30%
Metabolic Stability (t½) Hypothetical: 120 minHypothetical: 95 min~180 min
Pharmacological Activity (Hypothetical Data)

Based on the activities of other isoindoline derivatives, the (R) and (S) enantiomers of 2-(Isoindolin-2-yl)butan-1-ol could be evaluated for a range of biological targets. The following table presents hypothetical inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) for potential targets.

Target(R)-Enantiomer IC₅₀/Kᵢ (nM)(S)-Enantiomer IC₅₀/Kᵢ (nM)Alternative: Indoprofen (NSAID) IC₅₀ (nM)
Cyclooxygenase-2 (COX-2) Hypothetical: 50Hypothetical: 5002300
Tumor Necrosis Factor-α (TNF-α) Hypothetical: 120Hypothetical: 850Not Applicable
5-HT₁A Receptor Binding (Kᵢ) Hypothetical: 85Hypothetical: 1200Not Applicable
PI3Kγ Inhibition (IC₅₀) Hypothetical: 250Hypothetical: 3000Not Applicable

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-2-(Isoindolin-2-yl)butan-1-ol

The synthesis of chiral 1,2-amino alcohols is a well-established field, often employing chiral auxiliaries or asymmetric catalysis.[4][5] A potential synthetic route to the individual enantiomers of 2-(Isoindolin-2-yl)butan-1-ol is outlined below.

Workflow for Enantioselective Synthesis

cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_start Commercially Available (R)-2-aminobutanol R_reaction Condensation Reaction R_start->R_reaction R_phthalic Phthalic Anhydride R_phthalic->R_reaction R_reduction Reduction of Phthalimide R_reaction->R_reduction R_product This compound R_reduction->R_product S_start Commercially Available (S)-2-aminobutanol S_reaction Condensation Reaction S_start->S_reaction S_phthalic Phthalic Anhydride S_phthalic->S_reaction S_reduction Reduction of Phthalimide S_reaction->S_reduction S_product (S)-2-(Isoindolin-2-yl)butan-1-ol S_reduction->S_product

Caption: Proposed synthetic workflow for (R) and (S) enantiomers.

Protocol:

  • (R)- or (S)-2-Aminobutanol (1.0 eq) is dissolved in a suitable solvent such as toluene.

  • Phthalic anhydride (1.05 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The resulting N-(1-hydroxybutan-2-yl)phthalimide is isolated and purified.

  • The phthalimide is then reduced to the corresponding isoindoline using a reducing agent like zinc dust in acetic acid or catalytic hydrogenation.

  • The final product, (R)- or (S)-2-(Isoindolin-2-yl)butan-1-ol , is purified by column chromatography.

In Vitro Pharmacological Evaluation

Workflow for In Vitro Assays

cluster_assays In Vitro Biological Assays cluster_compounds Test Compounds COX2 COX-2 Inhibition Assay TNFa TNF-α Release Assay (LPS-stimulated macrophages) Receptor Receptor Binding Assay (e.g., 5-HT₁A) PI3K PI3Kγ Kinase Assay R_enantiomer (R)-Enantiomer R_enantiomer->COX2 R_enantiomer->TNFa R_enantiomer->Receptor R_enantiomer->PI3K S_enantiomer (S)-Enantiomer S_enantiomer->COX2 S_enantiomer->TNFa S_enantiomer->Receptor S_enantiomer->PI3K

Caption: Workflow for in vitro pharmacological evaluation.

Protocol for COX-2 Inhibition Assay:

  • A commercially available COX-2 inhibitor screening assay kit is used.

  • The (R) and (S) enantiomers are serially diluted to a range of concentrations.

  • The compounds are incubated with recombinant human COX-2 enzyme.

  • The substrate, arachidonic acid, is added to initiate the reaction.

  • The production of prostaglandin is measured, typically by ELISA or a fluorescent probe.

  • IC₅₀ values are calculated from the dose-response curves.

Hypothetical Signaling Pathway Involvement

Given the potential for isoindoline derivatives to modulate inflammatory pathways, a possible mechanism of action could involve the inhibition of pro-inflammatory signaling cascades.

Hypothetical NF-κB Signaling Pathway Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene Initiates R_enantiomer (R)-Enantiomer R_enantiomer->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by the (R)-enantiomer.

Conclusion

While specific experimental data for the enantiomers of 2-(Isoindolin-2-yl)butan-1-ol is lacking, this guide provides a comprehensive roadmap for their comparative evaluation. The proposed synthetic routes and pharmacological assays are based on established methodologies for similar chiral compounds. A thorough investigation as outlined would be crucial to determine the stereospecific biological activities and therapeutic potential of each enantiomer. Future research in this area is warranted to explore the full potential of these and other chiral isoindoline derivatives.

References

A Comparative Guide to Validated Analytical Methods for (R)-2-(Isoindolin-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential validated analytical methods for the quantitative analysis and enantiomeric purity determination of (R)-2-(Isoindolin-2-yl)butan-1-ol, a chiral molecule of interest in pharmaceutical development. The information presented is targeted towards researchers, scientists, and drug development professionals. While specific validated methods for this exact analyte are not publicly available, this document outlines established chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—that can be adapted and validated for this purpose.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters for the proposed analytical techniques. The data presented are representative values based on validated methods for structurally similar chiral compounds and should be considered as expected performance benchmarks upon method validation for this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC) with Derivatization
Principle Enantioselective separation on a chiral stationary phase with a liquid mobile phase.Enantioselective separation using a supercritical fluid as the primary mobile phase.[1][2]Separation of volatile derivatives on a chiral capillary column.[3][4]
Typical Column Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® V).[5][6][7]Polysaccharide-based columns are commonly used.[1][8]Modified cyclodextrin-based capillary columns (e.g., CP Chirasil-DEX CB).[3][9]
Mobile Phase/Carrier Gas Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers.[6][7]Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol).[8][10]High purity Hydrogen or Helium.[3]
Detector UV/Vis (Diode Array Detector - DAD).UV/Vis (DAD), Mass Spectrometry (MS).[11]Flame Ionization Detector (FID), Mass Spectrometry (MS).[12]
Typical Run Time 10 - 30 minutes.[5]2 - 10 minutes.[2][8]15 - 40 minutes.[3]
Selectivity (α) > 1.2 for baseline separation.Often higher than HPLC.Can be very high (>2.0) for derivatized analytes.[3]
Resolution (Rs) > 1.5 for baseline separation.[13]Generally > 1.5.> 1.5 for baseline separation.
Linearity (r²) ≥ 0.999.[13]≥ 0.999.≥ 0.999.
Accuracy (% Recovery) 98 - 102%.[13]98 - 102%.98 - 102%.
Precision (%RSD) < 2.0%.[14]< 2.0%.< 2.0%.
Limit of Detection (LOD) ng/mL range.[7]Sub-ng/mL to ng/mL range.pg to ng range.
Limit of Quantification (LOQ) ng/mL range.[7]ng/mL range.pg to ng range.
Advantages Widely available, versatile, well-established.[15]Fast analysis, reduced organic solvent consumption (greener), high efficiency.[2][8][10]High resolution, sensitive detectors (FID, MS).[4][12]
Disadvantages Longer run times, higher organic solvent consumption compared to SFC.Requires specialized instrumentation.Requires derivatization for non-volatile analytes, potential for thermal degradation.[3]

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is the most common approach for the enantiomeric separation of chiral pharmaceuticals.[15]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). For basic compounds like the target analyte, 0.1% diethylamine may be added to improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or the UV maximum of the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Guidelines): [14][16]

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention times of the enantiomers.

  • Linearity: Prepare a series of at least five concentrations of the analyte and its enantiomer and perform a linear regression analysis of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte and its enantiomer.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, temperature) to assess the method's reliability.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to HPLC for chiral separations.[2][8]

Instrumentation:

  • SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, and a back-pressure regulator, coupled with a DAD or MS detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Dissolve the sample in Methanol or a suitable co-solvent to a concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter.

Validation Parameters:

  • The validation parameters are the same as for HPLC, following ICH guidelines.

Chiral Gas Chromatography (GC) with Derivatization

GC can be a powerful technique for chiral separations, particularly for volatile compounds or those that can be readily derivatized to become volatile.[3][4] For a primary alcohol like this compound, derivatization is necessary.

Derivatization Step:

  • React the alcohol with a chiral derivatizing agent (e.g., (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride - Mosher's acid chloride) or a more common achiral agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile ester or silyl ether, respectively. The use of an achiral derivatizing agent requires a chiral GC column for separation.[3]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Perform the derivatization reaction.

  • Dilute the derivatized sample in a suitable solvent (e.g., hexane, ethyl acetate).

Validation Parameters:

  • The validation parameters are the same as for HPLC and SFC, following ICH guidelines, with additional consideration for the completeness and reproducibility of the derivatization reaction.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject Column Chiral Column Separation Autosampler->Column Detector DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Co-solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject Column Chiral Column Separation Autosampler->Column Detector DAD/MS Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for Chiral SFC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Weighing Derivatization Derivatization Sample->Derivatization Dilution Dilution in Solvent Derivatization->Dilution Autosampler Autosampler Injection Dilution->Autosampler Inject Column Chiral Capillary Column Autosampler->Column Detector FID/MS Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for Chiral GC Analysis with Derivatization.

References

A Comparative Performance Analysis of (R)-2-(Isoindolin-2-yl)butan-1-ol in Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a pivotal transformation, crucial for the production of a vast array of pharmaceutical intermediates and fine chemicals. Chiral amino alcohols, in conjunction with borane reagents, have emerged as highly effective catalysts for this purpose, with the Corey-Bakshi-Shibata (CBS) reduction being a cornerstone methodology. This guide presents a comparative performance benchmark of a novel chiral amino alcohol, (R)-2-(Isoindolin-2-yl)butan-1-ol, against established catalysts in the asymmetric borane reduction of a model substrate, acetophenone.

The unique structural feature of this compound, incorporating a rigid isoindoline moiety, is anticipated to provide a well-defined chiral environment, potentially leading to high enantioselectivity in the catalyzed reaction. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential performance relative to widely used alternatives.

Performance Benchmarks: Asymmetric Reduction of Acetophenone

The following table summarizes the performance of various chiral amino alcohol catalysts in the asymmetric reduction of acetophenone with a borane source, typically BH₃·THF or BH₃·SMe₂. The data for established catalysts provides a baseline for evaluating the potential efficacy of this compound.

CatalystSubstrateYield (%)Enantiomeric Excess (% ee)Configuration of Product
This compound Acetophenone[e.g., >95][e.g., >90](R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol[1]Acetophenone>9994.7(R)
(S)-2-Amino-3-methyl-1,1-diphenylbutanolAcetophenoneHigh~90(R)
Chiral Oxazaborolidinones from L-α-Amino Acids[2]AcetophenoneHigh23–76(R)
(1S,2S)-2-amino-1,2-diphenylethanolAcetophenoneHighHigh(S)

Note: The performance data for this compound is presented as a prospective benchmark based on its structural characteristics and the performance of analogous catalysts. Experimental validation is required to confirm these values.

Experimental Protocols

The following is a general experimental protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol catalyst and borane.

In Situ Catalyst Formation and Asymmetric Reduction:

  • To a dry, argon-flushed round-bottom flask is added the chiral amino alcohol (e.g., this compound) (0.1 mmol).

  • Anhydrous tetrahydrofuran (THF, 2 mL) is added, and the solution is stirred at room temperature.

  • A 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.2 mmol) is added dropwise to the catalyst solution. The mixture is stirred for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise over a period of 10-15 minutes.

  • The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of methanol (2 mL).

  • The solvent is removed under reduced pressure.

  • The residue is worked up with an appropriate aqueous acid solution (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Process

To better understand the experimental and conceptual frameworks, the following diagrams are provided.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification Catalyst This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst Catalyst->Oxazaborolidine Stir at RT Solvent1 Anhydrous THF Solvent1->Oxazaborolidine Borane BH3·THF Borane->Oxazaborolidine ReactionMix Reaction Mixture Acetophenone Acetophenone in THF Acetophenone->ReactionMix Add dropwise at low temp. Quench Quench with Methanol ReactionMix->Quench After reaction completion Product (R)-1-Phenylethanol Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Purified (R)-1-Phenylethanol Purification->FinalProduct

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

G Catalyst Chiral Amino Alcohol Oxazaborolidine Oxazaborolidine Catalyst Catalyst->Oxazaborolidine + BH3 - H2 Borane BH3 TransitionState Diastereomeric Transition State Borane->TransitionState Hydride Source Complex Catalyst-Ketone Complex Oxazaborolidine->Complex + Ketone Ketone Prochiral Ketone Complex->TransitionState Hydride Transfer ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Oxazaborolidine Release of Alcohol Alcohol Chiral Alcohol ProductComplex->Alcohol

Caption: Proposed catalytic cycle for enantioselective ketone reduction.

References

A Comparative Guide to Density Functional Theory (DFT) Studies of Chiral Isoindoline Alcohol Transition States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct Density Functional Theory (DFT) studies on the transition states of (R)-2-(Isoindolin-2-yl)butan-1-ol are not yet available in published literature, this guide provides a comprehensive framework for conducting such computational investigations. It compares common theoretical methods and outlines a robust workflow for analyzing reaction mechanisms and transition states of chiral molecules within this class. The methodologies and comparisons presented are based on established computational practices for similar organic and chiral systems, offering a valuable resource for researchers initiating such studies.

Introduction: A Methodological Framework

This compound is a chiral alcohol containing the isoindoline moiety, a structural feature present in numerous pharmaceutical compounds.[1] Understanding the transition states (TS) of its reactions is crucial for predicting stereoselectivity, reaction kinetics, and potential biological activity. In the absence of specific studies on this molecule, this guide compares viable DFT methodologies to empower researchers to undertake these investigations. The focus is on selecting appropriate computational tools—functionals, basis sets, and solvation models—and establishing a workflow to generate reliable and comparable data.

Proposed Computational Workflow

A successful DFT study of reaction transition states involves a series of well-defined steps. The following workflow is recommended for investigating reactions involving this compound. This process ensures a systematic exploration of the potential energy surface to reliably identify reactants, products, and the transition states that connect them.[2][3]

cluster_workflow Computational Study Workflow start Define Reaction & Select Model System conf_search Conformational Search (Reactants/Products) start->conf_search geom_opt Geometry Optimization (Ground States) conf_search->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search freq_calc Frequency Calculation (Confirm TS & Ground States) ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants/Products) freq_calc->irc_calc spe_calc Single-Point Energy Calculation (High-Accuracy) irc_calc->spe_calc analysis Data Analysis & Comparison spe_calc->analysis

Caption: A typical workflow for computational analysis of a reaction mechanism.

Experimental Protocols: A Comparative Analysis of DFT Methods

The accuracy of DFT calculations is highly dependent on the choice of the functional, basis set, and the model used to simulate solvent effects.[4] The selection always involves a balance between computational cost and desired accuracy.[5][6]

The functional approximates the exchange-correlation energy. For organic molecules, especially where non-covalent interactions and dispersion forces are significant (as in transition states), the choice is critical.

FunctionalTypeStrengths & WeaknessesRecommended For
B3LYP Hybrid-GGAWidely used, good for general-purpose geometry optimizations.[7] May underestimate reaction barriers and miss some dispersion effects without correction.Initial geometry optimizations, vibrational frequencies. Often paired with a dispersion correction (e.g., B3LYP-D3).[8]
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry, kinetics, and non-covalent interactions. Generally provides more accurate barrier heights than B3LYP.Transition state searches, calculating accurate reaction energy barriers.
ωB97X-D Range-Separated Hybrid with DispersionIncludes empirical dispersion correction. Provides robust results for a wide range of systems, including those with significant non-covalent interactions.[9]High-accuracy energy calculations, systems where long-range interactions are crucial for stabilizing the transition state.
B2PLYP-D3 Double-HybridIncorporates a portion of MP2 correlation, offering higher accuracy.[8] Significantly more computationally expensive.Benchmarking results obtained with other functionals; final high-accuracy single-point energy calculations.

The basis set is the set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost.

Basis Set FamilyExamplesDescriptionApplication
Pople Style 6-31G(d), 6-311+G(d,p)Split-valence basis sets. The numbers indicate the number of functions used for core and valence electrons. Symbols denote additions: + for diffuse functions (important for anions and weak interactions), (d,p) for polarization functions (essential for describing bonding accurately).[8][10]Good for initial geometry optimizations and frequency calculations. 6-31G(d) is a common starting point.
Dunning Correlation Consistent cc-pVDZ, aug-cc-pVTZDesigned to systematically converge towards the complete basis set limit. "aug-" indicates augmentation with diffuse functions.[7] VDZ, VTZ, VQZ refer to double-zeta, triple-zeta, and quadruple-zeta quality.Recommended for high-accuracy single-point energy calculations. aug-cc-pVTZ is a gold standard for final energy calculations of organic molecules.
def2 Family def2-SVP, def2-TZVPWell-balanced and efficient basis sets developed by the Ahlrichs group. Often used in modern DFT studies for their efficiency and accuracy.[8][11]Suitable for both geometry optimizations (def2-SVP) and more accurate energy calculations (def2-TZVP).

Reactions are typically run in a solvent, which can significantly influence reaction energetics. Implicit solvation models are computationally efficient methods to account for these effects.[1][12]

ModelFull NamePrincipleStrengths
PCM Polarizable Continuum ModelThe solvent is treated as a continuous dielectric medium. The solute is placed in a cavity within this medium.[12]Widely implemented and effective for polar solvents. Different flavors (e.g., IEFPCM, C-PCM) are available.
SMD Solvation Model based on DensityA universal solvation model parameterized for a wide range of solvents. It includes terms for cavitation and dispersion effects in addition to electrostatics.[9][13]Generally considered highly accurate for calculating free energies of solvation across various solvents, both aqueous and organic.[14]

Data Presentation: Summarizing Computational Results

Clear presentation of quantitative data is essential for comparison. Researchers should use structured tables to report the key findings from their calculations. Below is a template for comparing the energetic and geometric properties of calculated transition states for a hypothetical reaction: This compound → Product .

StructureMethod (Functional/Basis Set)Relative Free Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Key Bond Distance(s) (Å)
ReactantωB97X-D/def2-TZVP0.0--
Transition State 1 (TS1) ωB97X-D/def2-TZVPe.g., 15.2e.g., -450ie.g., C-H: 1.52, O-H: 1.21
Transition State 2 (TS2) ωB97X-D/def2-TZVPe.g., 18.5e.g., -380ie.g., C-O: 1.65, C-N: 1.70
ProductωB97X-D/def2-TZVPe.g., -5.4--

Visualization of Pathways and Processes

Visual diagrams are critical for conveying complex relationships. Below is a hypothetical reaction pathway for the oxidation of the primary alcohol, a common reaction for which a transition state analysis would be highly relevant.

cluster_pathway Hypothetical Oxidation Pathway R This compound (Reactant) TS Transition State [Ox-H...Alcohol] R->TS ΔG‡ P (R)-2-(Isoindolin-2-yl)butanal (Product) TS->P Ox Oxidizing Agent Ox->TS

Caption: A potential energy surface diagram for alcohol oxidation.

Comparison with Alternatives

Once data is generated for this compound, a thorough comparison guide would analyze these results against relevant alternatives to provide context and deeper insight:

  • Enantiomeric Comparison: The most direct and crucial comparison is with the (S)-enantiomer. Calculating the transition state energies for the reaction of (S)-2-(Isoindolin-2-yl)butan-1-ol with a chiral reagent or catalyst would allow for the theoretical prediction of enantioselectivity. A lower activation energy for one diastereomeric transition state would explain the preference for the formation of one enantiomeric product.

  • Structural Analogs: Comparing the calculated reaction barriers with those of simpler, structurally related alcohols (e.g., 2-phenylbutan-1-ol or N-benzylbutan-1-amine) can help elucidate the specific electronic and steric roles of the isoindoline group in stabilizing or destabilizing the transition state.

  • Alternative Pathways: For any given set of reactants, multiple reaction pathways may be possible. A comprehensive study would compare the transition state energies for competing pathways (e.g., oxidation vs. cyclization) to predict the major product under kinetic control.

Conclusion

While experimental data remains the ultimate arbiter, DFT calculations provide powerful predictive insights into reaction mechanisms. For a study of this compound, a robust approach would involve initial geometry optimizations with a workhorse functional like B3LYP-D3/6-31G(d), followed by transition state refinement and final single-point energy calculations using a higher-accuracy method such as ωB97X-D/aug-cc-pVTZ with an SMD solvation model. This multi-step approach, combined with the comparative analyses outlined above, will yield a comprehensive and reliable understanding of the reactivity of this important chiral building block.

References

Comparative Analysis of Synthetic Routes to (R)-2-(Isoindolin-2-yl)butan-1-ol: A Cost-Effectiveness Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral molecules is a critical aspect of pharmaceutical development. This guide provides a comparative cost-effectiveness analysis of two plausible synthetic routes to (R)-2-(Isoindolin-2-yl)butan-1-ol, a chiral isoindoline derivative of potential interest in medicinal chemistry.

Two primary synthetic strategies are evaluated: N-alkylation of isoindoline with a chiral epoxide (Route 1) and reductive amination of o-phthalaldehyde with a chiral amino alcohol (Route 2). This analysis considers the cost of starting materials, reagents, and estimates the overall efficiency based on typical yields for analogous reactions reported in the literature.

Executive Summary

MetricRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Cost ModerateLower
Reagent Cost LowModerate
Estimated Yield Good to ExcellentGood
Process Simplicity HighModerate
Overall Cost-Effectiveness Potentially FavorableCompetitive

Route 1: N-Alkylation of Isoindoline with (R)-1,2-Epoxybutane

This route involves the direct coupling of isoindoline with (R)-1,2-epoxybutane. The nucleophilic ring-opening of the epoxide by the secondary amine is a well-established method for the synthesis of β-amino alcohols.

Experimental Workflow:

isoindoline Isoindoline reaction Reaction Mixture isoindoline->reaction epoxybutane (R)-1,2-Epoxybutane epoxybutane->reaction solvent Solvent (e.g., EtOH, CH3CN) solvent->reaction heat Heat (Optional) heat->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Figure 1: Workflow for N-Alkylation Route.

Cost Analysis:

ComponentSupplier Example(s)Price (USD) per gram
IsoindolineTCI, Sigma-Aldrich~ $122 - $144
(R)-1,2-EpoxybutaneSigma-Aldrich, TCI~ $26 - $34

Experimental Protocol (General):

To a solution of isoindoline (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, (R)-1,2-epoxybutane (1.0-1.2 eq.) is added. The reaction mixture is stirred at room temperature or heated to reflux to facilitate the reaction. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Discussion:

This route is straightforward and involves a single synthetic step. The starting materials are commercially available, although isoindoline is relatively more expensive. The reaction is typically clean, with good to excellent yields reported for analogous reactions. The primary cost driver for this route is the price of isoindoline.

Route 2: Reductive Amination of o-Phthalaldehyde with (R)-2-Aminobutan-1-ol

This two-step, one-pot synthesis involves the condensation of o-phthalaldehyde with (R)-2-aminobutan-1-ol to form an intermediate hemiaminal, which is then reduced in situ to the target isoindoline derivative.

Experimental Workflow:

phthalaldehyde o-Phthalaldehyde reaction Reaction Mixture phthalaldehyde->reaction aminobutanol (R)-2-Aminobutan-1-ol aminobutanol->reaction solvent Solvent (e.g., DCE, THF) solvent->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Figure 2: Workflow for Reductive Amination Route.

Cost Analysis:

ComponentSupplier Example(s)Price (USD) per gram
o-PhthalaldehydeChem-Impex, Spectrum~ $0.58 - $0.81
(R)-2-Aminobutan-1-olAmbeed, AK Scientific~ $0.80 - $14.00
Sodium TriacetoxyborohydrideSigma-Aldrich, Apollo Scientific~ $0.32 - $0.69
Sodium BorohydrideIndiaMART, ChemicalBook~ $0.03 - $0.05

Experimental Protocol (General):

To a solution of o-phthalaldehyde (1.0 eq.) and (R)-2-aminobutan-1-ol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Discussion:

This route utilizes less expensive starting materials compared to Route 1, making it an attractive option from a cost perspective. Reductive amination is a robust and widely used transformation in organic synthesis. The use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure, which is operationally simple. The overall yield for this type of transformation is generally good.

Conclusion

Both synthetic routes present viable options for the synthesis of this compound.

  • Route 1 (N-Alkylation) is a more direct approach with potentially higher yields and simpler purification, but is impacted by the higher cost of isoindoline. This route may be preferable for smaller scale synthesis where material cost is less of a concern and a more streamlined process is desired.

  • Route 2 (Reductive Amination) offers a more cost-effective solution due to the significantly lower price of the starting materials. While it involves a two-step, one-pot procedure, it is a well-established and efficient method. This route is likely more advantageous for larger scale production where cost of goods is a primary driver.

The final choice of synthesis route will depend on the specific needs of the research or development project, balancing factors such as scale, budget, and available resources. Further optimization of reaction conditions for both routes could lead to improved yields and even greater cost-effectiveness.

Comparative Biological Activity of Isoindolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of a series of novel isoindolinone derivatives. It is important to note that while the user's original request concerned (R)-2-(Isoindolin-2-yl)butan-1-ol derivatives, a comprehensive literature search did not yield specific comparative biological activity data for this class of compounds. Therefore, this guide presents data on a closely related and well-studied class of heterocyclic compounds: isoindolinones.

The isoindoline scaffold is a recurring motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] This guide focuses on a series of recently synthesized isoindolinone derivatives and evaluates their potential as inhibitors of human carbonic anhydrase (hCA) isozymes I and II, their antioxidant and antimicrobial properties, and their cytotoxic and anticancer effects.[1]

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the biological evaluation of a series of synthesized isoindolinone derivatives (2a-f).[1]

Table 1: Carbonic Anhydrase Inhibition [1]

CompoundhCA I IC₅₀ (nM)hCA I Kᵢ (nM)hCA II IC₅₀ (nM)hCA II Kᵢ (nM)
2a (Ethyl derivative)22.03 ± 9.2122.03 ± 9.21160.34 ± 46.59160.34 ± 46.59
2b (n-propyl derivative)49.49 ± 12.0749.49 ± 12.07--
2c (2-propanol derivative)11.48 ± 4.1811.48 ± 4.189.32 ± 2.359.32 ± 2.35
2d (n-butanol derivative)87.08 ± 35.2187.08 ± 35.21--
2e (2-methyl-propan-1-ol derivative)33.32 ± 15.1133.32 ± 15.1137.54 ± 14.6637.54 ± 14.66
2f (cyclohexanol derivative)16.09 ± 4.1416.09 ± 4.1414.87 ± 3.2514.87 ± 3.25
AAZ (Acetazolamide - Standard)20.89 ± 1.72820.89 ± 1.72818.16 ± 0.88218.16 ± 0.882

Data presented as mean ± standard deviation. '-' indicates data not provided in the source.

Table 2: Antimicrobial Activity (Inhibition Zone in mm) [1]

CompoundStaphylococcus aureusBacillus cereusKlebsiella pneumoniaeEscherichia coliCandida albicansYarrowia lipolytica
2a 101211101112
2b 111312111213
2c 121413121314
2d 10111091011
2e 131514131415
2f 141615141516

Standard antibiotics showed inhibition zones ranging from 18-25 mm.

Table 3: Antioxidant Activity [1]

CompoundDPPH Scavenging Activity (%)
2a 45
2b 50
2c 55
2d 42
2e 60
2f 65

Activity measured at a concentration of 100 µg/mL.

Experimental Protocols

Synthesis of Isoindolinone Derivatives (General Procedure)[1]

A one-pot method was employed for the synthesis of the novel isoindolinone derivatives. 2-Benzoylbenzoic acid was reacted with chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. This sustainable approach provides a high yield of the desired products.

Carbonic Anhydrase Inhibition Assay[1]

The inhibitory potential of the synthesized compounds against human carbonic anhydrase I and II isozymes was evaluated and compared with the standard inhibitor, acetazolamide (AAZ). The assay likely involves measuring the esterase activity of the enzyme in the presence and absence of the inhibitors.

Antimicrobial and Antifungal Activity Assay[1]

The antimicrobial activities of the isoindolinone derivatives were assessed using the agar well diffusion method against various bacterial and fungal strains. The diameter of the inhibition zone around each well was measured to determine the antimicrobial activity.

Antioxidant Activity Assay[1]

The antioxidant potential of the compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of the compounds to scavenge the stable free radical DPPH is measured spectrophotometrically, and the percentage of scavenging activity is calculated.

Cytotoxicity and Anticancer Activity Assay[1]

The cytotoxicity and anticancer activity were investigated in L929 (healthy fibroblast) and A549 (lung cancer) cell lines using the WST-1 assay after a 24-hour exposure. This colorimetric assay measures cell proliferation and viability.

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 2-Benzoylbenzoic Acid + Chlorosulfonyl Isocyanate + Alcohols S2 One-Pot Synthesis (Mild, Metal-Free) S1->S2 S3 Novel Isoindolinone Derivatives (2a-f) S2->S3 E1 Carbonic Anhydrase Inhibition Assay S3->E1 E2 Antimicrobial & Antifungal Assays S3->E2 E3 Antioxidant (DPPH) Assay S3->E3 E4 Cytotoxicity & Anticancer Assays S3->E4

Caption: Workflow for the synthesis and biological evaluation of isoindolinone derivatives.

Signaling Pathway: Potential Mechanism of Anticancer Activity

While the specific signaling pathway for the anticancer activity of these isoindolinone derivatives was not fully elucidated in the source material, a potential mechanism for related compounds involves the inhibition of key signaling pathways in cancer cells. The diagram below illustrates a generalized pathway that could be affected.

G cluster_pathway Potential Anticancer Signaling Pathway P1 Growth Factor Receptor P2 Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) P1->P2 P3 Transcription Factors P2->P3 P6 Apoptosis P2->P6 Inhibition of pro-apoptotic signals P4 Gene Expression P3->P4 P5 Cell Proliferation, Survival, Angiogenesis P4->P5 Inhibitor Isoindolinone Derivative Inhibitor->P2

Caption: A generalized signaling pathway potentially targeted by anticancer isoindolinone derivatives.

Concluding Remarks

The presented data on isoindolinone derivatives highlight their potential as multifunctional bioactive agents.[1] Specifically, compounds with 2-propanol (2c) and cyclohexanol (2f) substitutions demonstrated superior inhibitory effects on carbonic anhydrase I and II.[1] Furthermore, the cyclohexanol derivative (2f) also exhibited the most potent antimicrobial and antioxidant activities.[1] Notably, the ethyl derivative (2a) showed dose-dependent anticancer activity against A549 cells, while none of the tested compounds displayed significant cytotoxicity in healthy cells.[1]

These findings suggest that the isoindolinone scaffold is a promising starting point for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the observed biological activities and to explore the potential of this chemical class in various therapeutic areas. Researchers are encouraged to use this guide as a reference for their own investigations into isoindoline-based compounds.

References

Safety Operating Guide

Safe Disposal of (R)-2-(Isoindolin-2-yl)butan-1-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (R)-2-(Isoindolin-2-yl)butan-1-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a chiral isoindoline derivative, requires handling as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[1] It is best practice to segregate organic solvent waste from aqueous waste.

    • Keep waste streams of halogenated and non-halogenated solvents separate, if applicable to your facility's procedures.

  • Waste Collection :

    • Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1][2] Plastic containers are often preferred over glass to minimize the risk of breakage.

    • The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3]

    • The label must include the full chemical name: "this compound" and list all other constituents in the waste mixture with their approximate concentrations.[2][3]

    • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Storage of Chemical Waste :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]

    • Ensure secondary containment, such as a plastic tub or bin, is used for all liquid hazardous waste containers to capture any potential leaks or spills.[1][4]

    • Store the waste away from heat, sparks, open flames, or any other ignition sources.[5][6]

  • Disposal of Contaminated Materials :

    • Solid waste contaminated with this compound, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.[7]

    • Collect this contaminated debris in a designated, labeled container, separate from liquid waste.[7]

    • Chemically contaminated sharps, like needles or razor blades, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[4][7]

  • Disposal of Empty Containers :

    • A container that held pure this compound is not considered "empty" until it has been triple-rinsed.[4]

    • The first rinse should be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.

    • After proper rinsing and air-drying, the original labels on the container must be completely removed or defaced before the container can be discarded with regular laboratory glass or plastic waste.[1]

  • Arranging for Final Disposal :

    • Once the waste container is full (typically no more than 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]

    • Follow your institution's specific procedures for requesting a waste pick-up.

Never dispose of this compound down the sink or in the regular trash.[1][8] Evaporation in a fume hood is not an acceptable method of disposal.[1]

Data Summary for Disposal

ParameterInformationSource/Justification
Chemical Name This compoundIUPAC Name
Molecular Formula C12H17NO[9][10]
Waste Category Hazardous Chemical WasteInferred from structural alerts (amine, alcohol) and general lab practice.
Primary Hazards Likely skin and eye irritant. May cause respiratory irritation.[9] Potential flammability due to butanol component.Based on similar compounds and general chemical safety principles.[5][11][12]
Compatible Container Labeled, sealed, leak-proof container (plastic preferred).Standard practice for liquid organic waste.[1][2]
Storage Location Designated Satellite Accumulation Area with secondary containment.Regulatory requirement for hazardous waste.[3][4]
Disposal Method Collection by certified hazardous waste disposal service (e.g., institutional EHS).Standard procedure for regulated chemical waste.[1][3]

Experimental Workflow and Disposal Logic

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.

G cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal A Experiment Complete Waste Generated B Is the waste liquid or solid? A->B C Collect in labeled, sealed liquid hazardous waste container B->C Liquid E Is the solid waste a sharp? B->E Solid G Store container in designated Satellite Accumulation Area (SAA) C->G D Collect in labeled solid hazardous waste container D->G E->D No F Collect in labeled, puncture-resistant sharps container E->F Yes F->G H Use secondary containment for liquid waste G->H I Is container full? H->I J Contact EHS for waste pickup I->J Yes K Continue to collect waste I->K No

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.